1-Bromo-8-chloronaphthalene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-8-chloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZQEADUKRNQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50605564 | |
| Record name | 1-Bromo-8-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20816-79-9 | |
| Record name | 1-Bromo-8-chloronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20816-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-8-chloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50605564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-8-chloronaphthalene | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-Bromo-8-chloronaphthalene via Sandmeyer Reaction of 8-chloronaphthalen-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1-bromo-8-chloronaphthalene from 8-chloronaphthalen-1-amine. The primary method detailed is the Sandmeyer reaction, a reliable and widely used process for the conversion of aromatic amines to aryl halides.[1][2] This document offers detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic pathway.
Introduction
This compound is a halogenated naphthalene derivative with applications as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[3] Its structure, featuring bromine and chlorine atoms at the 1 and 8 positions respectively, makes it a versatile building block in medicinal chemistry. Specifically, it has been utilized in the preparation of quinazoline compounds and inhibitors of KRas G12C and KRas G12D, which are significant in the treatment of central nervous system diseases.[4] The synthesis from 8-chloronaphthalen-1-amine is a key transformation, typically achieved through a diazotization reaction followed by a copper(I) bromide-mediated substitution, known as the Sandmeyer reaction.[1][5]
Reaction Pathway: The Sandmeyer Reaction
The conversion of 8-chloronaphthalen-1-amine to this compound proceeds via a two-step, one-pot Sandmeyer reaction. The first step is the diazotization of the primary amine with a nitrosating agent, typically sodium nitrite, in the presence of a strong acid to form a diazonium salt intermediate. The subsequent step involves the introduction of a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromide ion, liberating nitrogen gas.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from two reported experimental protocols for the synthesis of this compound.
| Parameter | Protocol 1[4][6][7] | Protocol 2[4] |
| Starting Material | 8-chloronaphthalen-1-amine | 8-chloronaphthalen-1-amine |
| Mass of Starting Material | 57 g | 20.2 g |
| Moles of Starting Material | 320 mmol | 114 mmol |
| Reagents | ||
| p-Toluenesulfonic Acid (TsOH·H₂O) | 219 g (1.16 mol, 3.6 eq) | 77.9 g (409 mmol, 3.6 eq) |
| Sodium Nitrite (NaNO₂) | 39.8 g (577 mmol, 1.8 eq) | 14.12 g (205 mmol, 1.8 eq) |
| Copper(I) Bromide (CuBr) | 138 g (963 mmol, 3 eq) | 10.4 mL of a solution (341 mmol, 3 eq) |
| Solvents | ||
| Acetonitrile (MeCN) | 1000 mL | 360 mL |
| Water (H₂O) | 120 mL | 48 mL |
| Reaction Conditions | ||
| Initial Temperature | -5 °C | -5 °C |
| Reaction Temperature | 25 °C | Room Temperature |
| Reaction Time | 12 hours | 12 hours |
| Product | This compound | This compound |
| Yield | 56 g (72%) | 17.2 g (63%) |
| Purity | 99% | Not specified |
| Physical Appearance | White solid | White solid |
| Purification Method | Column chromatography (SiO₂, Petroleum ether) | Column chromatography (SiO₂, 3-5% EtOAc/petroleum ether) |
Detailed Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound.
Protocol 1
To a solution of 8-chloronaphthalen-1-amine (57 g, 320 mmol, 1 eq) and p-toluenesulfonic acid monohydrate (219 g, 1.16 mol, 3.6 eq) in acetonitrile (1000 mL) at -5 °C, a solution of sodium nitrite (39.8 g, 577 mmol, 1.8 eq) and copper(I) bromide (138 g, 963 mmol, 3 eq) in water (120 mL) was added.[4][6][7] The reaction mixture was then stirred at 25 °C for 12 hours.[4][6][7]
Following the reaction, a saturated aqueous solution of sodium sulfite (100 mL) was added, and the mixture was stirred for 15 minutes.[4][6][7] The mixture was then extracted with ethyl acetate (3 x 1000 mL). The combined organic layers were washed with brine (500 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a residue.[4][6][7] The crude product was purified by column chromatography on silica gel using petroleum ether as the eluent to afford this compound (56 g, 72% yield, 99% purity) as a white solid.[4][6][7]
Protocol 2
In a similar procedure, to a solution of 8-chloronaphthalen-1-amine (20.2 g, 114 mmol, 1 equiv) and p-toluenesulfonic acid monohydrate (77.9 g, 409 mmol, 3.6 equiv) in acetonitrile (360 mL) at -5 °C, sodium nitrite (14.12 g, 205 mmol, 1.8 equiv) was added, followed by a solution of copper(I) bromide (10.4 mL, 341 mmol, 3 equiv) in water (48 mL).[4] The reaction mixture was allowed to warm to room temperature and stirred for 12 hours.[4]
For the workup, a saturated aqueous solution of sodium sulfite (200 mL) was added, and the mixture was stirred for 30 minutes. The organic solvents were removed under reduced pressure. The aqueous phase was extracted with ethyl acetate (3 x 80 mL).[4] The combined organic layers were washed with saturated aqueous sodium chloride (80 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude residue was purified by silica gel column chromatography (eluting with 3-5% ethyl acetate in petroleum ether) to give this compound (17.2 g, 63% yield) as a white solid.[4]
Product Characterization
The synthesized this compound is a white solid with a melting point of 87-88 °C.[4]
¹H NMR Data (400 MHz, Chloroform-d): δ 7.93 (dd, J = 7.6, 1.2 Hz, 1H), 7.82 (dd, J = 8.4, 1.2 Hz, 1H), 7.79 (dd, J = 8.4, 1.2 Hz, 1H), 7.67 (dd, J = 7.6, 1.2 Hz, 1H), 7.37 (t, J = 8.0 Hz, 1H), 7.28 (t, J = 8.0 Hz, 1H).[4][6]
Conclusion
The Sandmeyer reaction provides an effective and reproducible method for the synthesis of this compound from 8-chloronaphthalen-1-amine. The reaction proceeds in high yield and purity, and the protocols described herein can be readily adapted for laboratory-scale synthesis. This technical guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 20816-79-9: this compound | CymitQuimica [cymitquimica.com]
- 4. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 5. gauthmath.com [gauthmath.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
An In-depth Technical Guide to 1-Bromo-8-chloronaphthalene: Properties, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-8-chloronaphthalene is a halogenated aromatic hydrocarbon with significant applications as a key intermediate in the synthesis of complex organic molecules, most notably in the development of targeted cancer therapeutics. Its unique substitution pattern on the naphthalene core provides a versatile scaffold for the construction of various heterocyclic systems. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its application in the synthesis of KRAS G12C and G12D inhibitors.
Physical and Chemical Properties
This compound is a white to off-white solid at room temperature.[1][2] It is characterized by its naphthalene core substituted with a bromine atom at the 1-position and a chlorine atom at the 8-position. This peri-substitution pattern influences its steric and electronic properties, making it a valuable building block in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆BrCl | [1][3] |
| Molecular Weight | 241.51 g/mol | [1][3] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 87-88 °C | [1][2] |
| Boiling Point | 150-160 °C at 5-6 Torr | [1][2] |
| Density (predicted) | 1.592 ± 0.06 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | [4] |
| CAS Number | 20816-79-9 | [1] |
Spectroscopic Data
The structural identity of this compound is confirmed by various spectroscopic techniques.
2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring.
Table 2: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference(s) |
| 7.93 | dd | 7.6, 1.2 | Ar-H | [5] |
| 7.82 | dd | 8.4, 1.2 | Ar-H | [5] |
| 7.79 | dd | 8.4, 1.2 | Ar-H | [5] |
| 7.67 | dd | 7.6, 1.2 | Ar-H | [5] |
| 7.37 | t | 8.0 | Ar-H | [5] |
| 7.28 | t | 8.0 | Ar-H | [5] |
2.2. Other Spectroscopic Data
Experimental Protocols
3.1. Synthesis of this compound
This compound can be synthesized from 8-chloronaphthalen-1-amine via a Sandmeyer-type reaction.[5]
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
To a solution of 8-chloronaphthalen-1-amine (1 equivalent) and TsOH·H₂O (3.6 equivalents) in acetonitrile (MeCN), a solution of NaNO₂ (1.8 equivalents) and CuBr (3 equivalents) in water is added at -5 °C.[5]
-
The reaction mixture is then stirred at 25 °C for 12 hours.[5]
-
Upon completion, the reaction is quenched by the addition of a saturated Na₂SO₃ solution.[5]
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.[5]
-
The crude product is purified by column chromatography on silica gel using petroleum ether as the eluent to afford this compound as a white solid.[5]
3.2. Determination of Melting Point
The melting point is determined using a capillary melting point apparatus.
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the temperature approaches the expected melting point (87-88 °C).
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
3.3. Determination of Boiling Point (at reduced pressure)
The boiling point at reduced pressure is determined using a short-path distillation apparatus.
Procedure:
-
A small amount of this compound is placed in a small round-bottom flask.
-
The flask is connected to a short-path distillation head equipped with a thermometer and a vacuum source.
-
The apparatus is evacuated to the desired pressure (e.g., 5-6 Torr).
-
The flask is heated gently in a heating mantle.
-
The temperature at which the liquid boils and the condensate drips from the thermometer bulb is recorded as the boiling point at that pressure.
Application in the Synthesis of KRAS Inhibitors
This compound is a crucial starting material for the synthesis of quinazoline-based inhibitors of oncogenic KRAS mutants, such as KRAS G12C and G12D.[6] These inhibitors are of significant interest in cancer therapy.
4.1. KRAS Signaling Pathway and Inhibition
The KRAS protein is a GTPase that functions as a molecular switch in intracellular signaling pathways that regulate cell growth, proliferation, and survival. Mutations in the KRAS gene, such as G12C and G12D, lead to a constitutively active protein, driving uncontrolled cell growth and tumor formation. KRAS G12C inhibitors act by covalently binding to the mutant cysteine residue in the switch-II pocket of the inactive, GDP-bound form of KRAS, thereby locking the protein in an inactive state and blocking downstream signaling.
Caption: Simplified KRAS Signaling Pathway and Mechanism of Inhibition.
4.2. Representative Synthesis of a Quinazoline-based KRAS Inhibitor
The following workflow outlines a representative synthesis of a quinazoline-based KRAS inhibitor starting from this compound. This is a generalized scheme based on known synthetic routes for this class of compounds.
Caption: Experimental workflow for a quinazoline-based KRAS inhibitor.
Safety and Handling
This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
First Aid:
-
If on skin: Wash with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
Conclusion
This compound is a valuable and versatile chemical intermediate with demonstrated utility in the synthesis of medicinally important compounds, particularly KRAS inhibitors. A thorough understanding of its physical and chemical properties, coupled with established protocols for its synthesis and handling, is essential for its effective and safe use in research and development. This guide provides a foundational resource for scientists and professionals working with this compound, facilitating its application in the advancement of drug discovery and organic synthesis.
References
- 1. CAS 20816-79-9: this compound | CymitQuimica [cymitquimica.com]
- 2. WO2022132200A1 - Azaquinazoline pan-kras inhibitors - Google Patents [patents.google.com]
- 3. This compound | C10H6BrCl | CID 20331999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. 1-bromo-8-chloro-naphthalene 97% | CAS: 20816-79-9 | AChemBlock [achemblock.com]
- 7. Discovery of novel Quinazoline-based KRAS G12C inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectroscopic data for 1-Bromo-8-chloronaphthalene
For Immediate Release
This technical guide provides a comprehensive overview of the ¹H NMR and ¹³C NMR spectroscopic data for 1-bromo-8-chloronaphthalene. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Numbering
The chemical structure and atom numbering for this compound are presented below. This numbering system is used for the assignment of NMR signals.
Caption: Chemical structure of this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument using chloroform-d (CDCl₃) as the solvent.[1][2] The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.93 | dd | 7.6, 1.2 |
| H-4 | 7.82 | dd | 8.4, 1.2 |
| H-5 | 7.79 | dd | 8.4, 1.2 |
| H-7 | 7.67 | dd | 7.6, 1.2 |
| H-3 | 7.37 | t | 8.0 |
| H-6 | 7.28 | t | 8.0 |
¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 120.3 |
| C-2 | 130.5 |
| C-3 | 128.2 |
| C-4 | 125.1 |
| C-4a | 133.8 |
| C-5 | 129.7 |
| C-6 | 127.9 |
| C-7 | 126.4 |
| C-8 | 131.6 |
| C-8a | 135.2 |
Disclaimer: The ¹³C NMR data is based on computational predictions and should be used as a reference. Experimental verification is recommended.
Experimental Protocol
The following provides a general methodology for the acquisition of NMR spectra for compounds similar to this compound.
Caption: General workflow for NMR spectroscopic analysis.
Detailed Steps:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: The NMR spectra were acquired on a 400 MHz spectrometer.[1][2]
-
¹H NMR Acquisition: For the ¹H NMR spectrum, a standard pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic region (typically 0-10 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon environment. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency-domain spectrum. This is followed by phase correction and baseline correction to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
References
Mass Spectrometry Analysis of 1-Bromo-8-chloronaphthalene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-8-chloronaphthalene is a halogenated aromatic compound with a naphthalene backbone. As an intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and biologically active molecules, its unambiguous identification and characterization are of paramount importance. Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of such compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, including predicted fragmentation patterns, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS), and logical workflows for its analysis.
Due to the absence of publicly available mass spectral data for this compound, the fragmentation patterns and resulting mass-to-charge ratios described herein are predicted based on established principles of electron ionization (EI) mass spectrometry for halogenated and polycyclic aromatic hydrocarbons.
Predicted Mass Spectral Data of this compound
The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and distinct isotopic patterns arising from the presence of bromine and chlorine. The stable aromatic naphthalene core suggests that the molecular ion will be relatively abundant.
Table 1: Predicted Key Mass Spectral Data for this compound (Under Electron Ionization)
| m/z (Predicted) | Ion Formula | Identity | Relative Abundance Prediction | Notes |
| 239.9341 | [C₁₀H₆⁷⁹Br³⁵Cl]⁺ | Molecular Ion (M⁺) | High | The most abundant peak in the molecular ion cluster. |
| 241.9312 | [C₁₀H₆⁸¹Br³⁵Cl]⁺ / [C₁₀H₆⁷⁹Br³⁷Cl]⁺ | Molecular Ion Isotopologues | High | A combination of the heavy isotopes of bromine and chlorine. |
| 243.9282 | [C₁₀H₆⁸¹Br³⁷Cl]⁺ | Molecular Ion Isotopologue | Moderate | Contains the heavy isotopes of both bromine and chlorine. |
| 161 | [C₁₀H₆Cl]⁺ | [M-Br]⁺ | Moderate | Loss of a bromine radical. |
| 126 | [C₁₀H₆]⁺ | [M-Br-Cl]⁺ | Moderate to High | Loss of both halogen radicals. |
| 205 | [C₁₀H₆Br]⁺ | [M-Cl]⁺ | Low | Loss of a chlorine radical. |
Predicted Fragmentation Pathway
The primary fragmentation of this compound under electron ionization is anticipated to involve the sequential loss of the halogen substituents. The weaker carbon-bromine bond is expected to cleave first, followed by the loss of the chlorine atom.
Figure 1: Predicted Fragmentation Pathway of this compound.
Experimental Protocol: GC-MS Analysis
Gas chromatography coupled with mass spectrometry is a suitable technique for the analysis of semi-volatile compounds like this compound. The following protocol provides a general framework that can be adapted based on the specific instrumentation and analytical requirements.
1. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., toluene, dichloromethane, or hexane) in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), an appropriate extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be necessary to isolate the analyte and remove interfering substances.
2. GC-MS Instrumentation and Conditions
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 300 °CFinal Hold: 5 min at 300 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
| Scan Range (Full Scan) | m/z 50-350 |
| SIM Ions (Quantification) | m/z 240, 242, 161 (example ions, should be optimized) |
Analytical Workflow
The overall process for the analysis of this compound can be visualized as a logical workflow from sample receipt to data reporting.
Figure 2: Experimental Workflow for GC-MS Analysis.
Conclusion
This technical guide outlines the expected mass spectrometric behavior of this compound and provides a robust starting point for its analysis by GC-MS. The predicted fragmentation pattern, centered around the sequential loss of its halogen atoms, provides a basis for its identification. The detailed experimental protocol and workflow diagram offer a practical guide for researchers in setting up their analytical methods. It is crucial to emphasize that for definitive structural confirmation and quantitative accuracy, the analysis of a certified reference standard of this compound is essential to confirm the predicted fragmentation and establish instrument calibration.
An In-depth Technical Guide to 1-Bromo-8-chloronaphthalene: Synthesis and Structural Characterization
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
1-Bromo-8-chloronaphthalene is a peri-disubstituted naphthalene compound with the molecular formula C₁₀H₆BrCl.[1][2] Its structure is characterized by a naphthalene core with a bromine atom at the 1-position and a chlorine atom at the 8-position.
| Property | Value |
| Molecular Formula | C₁₀H₆BrCl |
| Molecular Weight | 241.51 g/mol [1] |
| CAS Number | 20816-79-9[1] |
| Appearance | White to off-white or pale yellow solid[3] |
| Melting Point | 87-88 °C |
| Boiling Point | 150-160 °C (at 5-6 Torr) |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol and ether.[3] |
Synthesis of this compound
The primary and well-documented method for the synthesis of this compound is the Sandmeyer reaction, starting from 8-chloronaphthalen-1-amine.[4] This reaction provides a reliable route to introduce the bromo substituent at the 1-position.
Experimental Protocol: Sandmeyer Reaction[4]
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
8-chloronaphthalen-1-amine
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Acetonitrile (MeCN)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Water (H₂O)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
A solution of 8-chloronaphthalen-1-amine and TsOH·H₂O in MeCN is prepared in a reaction vessel and cooled to -5 °C in an ice-salt bath.
-
To this cooled solution, an aqueous solution of NaNO₂ is added, followed by the addition of an aqueous solution of CuBr.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
To quench the reaction, a saturated aqueous solution of Na₂SO₃ is added, and the mixture is stirred for 30 minutes.
-
The organic solvent (MeCN) is removed under reduced pressure.
-
The remaining aqueous phase is extracted multiple times with EtOAc.
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude residue is purified by silica gel column chromatography using a gradient of petroleum ether and EtOAc as the eluent to afford this compound as a solid.
Crystal Structure and Molecular Geometry: A Methodological Overview
As of this report, the specific crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or published in readily accessible literature. The determination of its crystal structure would require single-crystal X-ray diffraction analysis.
Proposed Experimental Protocol: Single-Crystal X-ray Diffraction
The following outlines a standard procedure for the determination of the crystal structure of a small organic molecule like this compound.
1. Crystal Growth:
-
Single crystals of this compound suitable for X-ray diffraction would be grown, likely through slow evaporation of a saturated solution in an appropriate organic solvent or solvent mixture.
2. Data Collection:
-
A suitable single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, would be used to collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).
-
A series of diffraction images would be collected as the crystal is rotated through a range of angles.
3. Data Processing and Structure Solution:
-
The collected diffraction data would be processed to determine the unit cell parameters and the space group of the crystal.
-
The integrated intensities of the reflections would be used to solve the crystal structure, typically using direct methods or Patterson methods.
-
The initial structural model would be refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
Visualization of Molecular Geometry
In the absence of precise crystallographic data for this compound, a generalized molecular structure is presented below. This diagram illustrates the connectivity of the atoms and the peri-substitution pattern on the naphthalene core. The exact bond lengths and angles, and any potential distortions from planarity due to steric hindrance between the bulky bromine and chlorine atoms, would need to be determined experimentally.
Caption: Molecular structure of this compound.
Conclusion and Future Directions
While the synthesis of this compound is well-established, a significant gap exists in the literature regarding its detailed solid-state structure. The determination of its crystal structure through single-crystal X-ray diffraction would provide invaluable insights into the effects of peri-disubstitution on the planarity of the naphthalene ring and the precise bond lengths and angles. This information is crucial for computational modeling, understanding intermolecular interactions, and for the rational design of new materials and pharmaceutical compounds based on this scaffold. Future research efforts should be directed towards obtaining single crystals of this compound and performing a thorough crystallographic analysis.
References
An In-depth Technical Guide to the Solubility of 1-Bromo-8-chloronaphthalene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-bromo-8-chloronaphthalene in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough qualitative assessment and a detailed experimental protocol for the precise determination of its solubility. This allows research and drug development professionals to generate the specific, high-quality data required for their applications.
Introduction to this compound
This compound is a halogenated aromatic hydrocarbon with the molecular formula C₁₀H₆BrCl.[1][2] It is a solid at room temperature, typically appearing as a white to pale yellow crystalline substance.[3] Its structure, featuring a naphthalene core with bromine and chlorine substituents, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] Understanding its solubility is critical for its use in reaction chemistry, purification, and formulation.
Qualitative Solubility Summary
Based on available chemical data, this compound is characterized as being relatively insoluble in water but soluble in common organic solvents.[3] This solubility profile is consistent with its nonpolar aromatic structure, which leads to favorable interactions with a wide range of organic media. The principle of "like dissolves like" is the primary determinant of its solubility behavior.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvents | Expected Qualitative Solubility |
| Alcohols | Ethanol, Methanol | Soluble[3] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble[3] |
| Halogenated Solvents | Dichloromethane, Chloroform | Expected to be Soluble |
| Aromatic Hydrocarbons | Toluene, Benzene | Expected to be Soluble |
| Ketones | Acetone | Expected to be Soluble |
| Esters | Ethyl Acetate | Expected to be Soluble |
| Apolar Aprotic Solvents | Hexanes, Cyclohexane | Expected to have lower solubility |
| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Expected to be Soluble |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable quantitative solubility data, direct experimental measurement is necessary. The isothermal shake-flask method is the gold standard for determining the solubility of a solid compound in a solvent. This method involves establishing a saturated solution at a constant temperature and subsequently measuring the concentration of the solute.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Syringe filters (chemically compatible with the solvent)
Experimental Workflow
The logical workflow for the experimental determination of solubility is depicted in the following diagram.
Caption: Experimental workflow for solubility determination.
Detailed Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several sealed vials. The presence of undissolved solid is crucial to ensure saturation.
-
To each vial, add a precise volume or mass of the desired organic solvent.
-
-
Equilibration:
-
Place the sealed vials in a temperature-controlled shaker or water bath set to the target temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. It is advisable to take measurements at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration of the solute in the solvent has reached a plateau.
-
-
Phase Separation:
-
Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to settle.
-
For finer particles or faster separation, the vials can be centrifuged.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a clear aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE) to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a validated HPLC or GC method to construct a calibration curve.
-
Analyze the diluted sample from the saturated solution under the same conditions.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.
-
Logical Relationship for Method Selection
The choice of analytical technique is dependent on the properties of the analyte and the solvent. The following diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for analytical method selection.
Conclusion
While specific quantitative solubility data for this compound in common organic solvents is not widely published, its chemical structure suggests good solubility in a range of non-aqueous media. For applications requiring precise solubility values, the detailed isothermal shake-flask method provided in this guide offers a robust and reliable approach for experimental determination. The generation of such data is essential for the effective application of this compound in research and development, particularly in the pharmaceutical and agrochemical industries.
References
In-depth Technical Guide on Theoretical and Computational Studies of 1-Bromo-8-chloronaphthalene: A Search for Existing Research
A comprehensive search of scientific literature and chemical databases reveals a notable absence of dedicated theoretical and computational studies specifically focused on 1-bromo-8-chloronaphthalene. While this compound is commercially available and utilized in organic synthesis, particularly as an intermediate in the preparation of bioactive molecules and materials for organic electronics, it does not appear to have been the subject of in-depth computational analysis in published research.[1]
This guide, therefore, serves to report on the current state of available information and to provide a framework for the types of theoretical and computational studies that are typically performed on related compounds, such as other peri-substituted and halogenated naphthalenes. This information is intended for researchers, scientists, and drug development professionals who may be interested in pursuing such studies on this compound.
General Properties and Synthesis
This compound is a solid at room temperature with a molecular formula of C₁₀H₆BrCl and a molecular weight of 241.51 g/mol . Basic physicochemical properties have been reported by various chemical suppliers.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₆BrCl |
| Molecular Weight | 241.51 g/mol |
Note: This table is sparsely populated due to the limited data in publicly available scientific literature.
Information regarding the synthesis of this compound is available, typically involving multi-step reactions starting from commercially available naphthalene derivatives.
Theoretical and Computational Studies: A Methodological Overview for Related Compounds
Although specific data for this compound is unavailable, we can infer the probable methodologies for its computational analysis based on studies of other halogenated and peri-substituted naphthalenes. Density Functional Theory (DFT) is a common and powerful method for such investigations.
A typical computational workflow for analyzing a molecule like this compound would involve the following steps, as illustrated in the diagram below.
Caption: A generalized workflow for the theoretical and computational analysis of a molecule like this compound using DFT.
Geometry Optimization
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For peri-substituted naphthalenes, this is particularly important to understand the steric strain and potential distortions of the naphthalene ring caused by the bulky halogen atoms in close proximity.
Table 2: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Predicted Value |
| C-Br Bond Length (Å) | Data not available |
| C-Cl Bond Length (Å) | Data not available |
| Br-C₁-C₉-C₈ Dihedral Angle (°) | Data not available |
| Cl-C₈-C₉-C₁ Dihedral Angle (°) | Data not available |
Note: This table is presented as a template for the type of data that would be generated from a geometry optimization calculation. No experimental or calculated values are currently available in the literature.
Vibrational Analysis
Once the optimized geometry is obtained, a vibrational frequency calculation is typically performed. This serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to validate the computational model.
Table 3: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-Br Stretch | Data not available |
| C-Cl Stretch | Data not available |
| Naphthalene Ring Deformations | Data not available |
Note: This table illustrates the expected output from a vibrational analysis. No such data has been published for this compound.
Electronic Structure Analysis
The electronic properties of a molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding its reactivity and photophysical properties. The HOMO-LUMO gap, in particular, provides an indication of the molecule's chemical stability and the energy required for electronic excitation.
Table 4: Hypothetical Electronic Properties of this compound
| Property | Predicted Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is a placeholder for data that would be obtained from an electronic structure calculation. No such information is currently available in the literature for this specific molecule.
Experimental Protocols for Computational Studies
The following outlines a general methodology that could be applied to the computational study of this compound, based on common practices for similar molecules.
Computational Method: Density Functional Theory (DFT) Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, which is generally suitable for describing the electronic structure of molecules containing halogens. Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan would be appropriate for these calculations.
The logical relationship between the choice of computational method and the expected outcomes is depicted in the following diagram.
Caption: The relationship between the selected computational methodology and the types of molecular properties that can be predicted.
Conclusion and Future Directions
Future research in this area would be valuable for:
-
Understanding Structure-Property Relationships: A detailed computational analysis would provide insights into how the specific combination and placement of bromine and chlorine atoms influence the geometry, stability, and electronic properties of the naphthalene core.
-
Supporting Experimental Studies: Calculated vibrational spectra could aid in the interpretation of experimental IR and Raman data.
-
Guiding Further Synthesis: A deeper understanding of the molecule's electronic structure and reactivity could inform its use as a building block in the development of new functional materials and pharmaceuticals.
Researchers and scientists are encouraged to undertake these computational investigations to fill the existing knowledge gap for this intriguing molecule.
References
An In-depth Technical Guide to the Reactivity of the C-Br vs C-Cl Bond in 1-Bromo-8-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 1-bromo-8-chloronaphthalene. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, owing to the selective reactivity of its two halogen atoms.[1][2] This guide summarizes the fundamental principles governing this selectivity, presents quantitative data on bond energies, and offers detailed experimental considerations for leveraging this differential reactivity in key synthetic transformations such as palladium-catalyzed cross-coupling reactions.
Introduction
This compound is an aromatic compound featuring two different halogen substituents on the naphthalene core.[3] This unique substitution pattern makes it a versatile intermediate for the synthesis of complex organic molecules, including inhibitors of oncogenic proteins like KRAS.[1] The synthetic utility of this compound hinges on the ability to selectively functionalize one of the carbon-halogen bonds while leaving the other intact for subsequent transformations.[2] This guide explores the chemical principles that enable this selectivity and provides practical insights for its application in a research and development setting.
Fundamental Principles of Reactivity
The difference in reactivity between the C-Br and C-Cl bonds in aryl halides is primarily governed by their respective bond dissociation energies (BDEs). The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage in various chemical reactions.
Table 1: General Bond Dissociation Energies (BDEs) for Aryl Halides
| Bond Type | Average Bond Dissociation Energy (kcal/mol) |
| Aryl-Cl | ~96 |
| Aryl-Br | ~81 |
Note: These are average values and can be influenced by the specific molecular structure.
This fundamental difference in bond strength dictates the chemoselectivity observed in numerous reactions, most notably in palladium-catalyzed cross-coupling reactions. The typical order of reactivity for aryl halides in such transformations is Ar-I > Ar-Br > Ar-Cl > Ar-F. This predictable trend allows for the selective reaction at the more labile C-Br bond in the presence of a C-Cl bond.
Key Synthetic Transformations and Experimental Protocols
The differential reactivity of the C-Br and C-Cl bonds in this compound is most effectively exploited in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step and is highly sensitive to the strength of the carbon-halogen bond. The weaker C-Br bond of this compound will undergo oxidative addition much more readily than the stronger C-Cl bond, thus dictating the site of reaction.
A variety of palladium-catalyzed cross-coupling reactions have been performed on bromo-naphthalene precursors to generate diverse chemical libraries.[4]
Logical Diagram of Selective Cross-Coupling
Caption: Selective palladium-catalyzed cross-coupling at the C-Br bond.
While specific experimental protocols for the selective functionalization of this compound are not extensively reported in peer-reviewed literature, established methods for similar dihalogenated aromatic compounds can be readily adapted. The following are generalized protocols that serve as a starting point for optimization.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.
Experimental Workflow for Selective Suzuki-Miyaura Coupling
Caption: Generalized workflow for a selective Suzuki-Miyaura coupling.
Representative Protocol:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., dioxane, toluene, or DME/water mixture).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 2: Representative Reagents for Selective Suzuki-Miyaura Coupling
| Component | Example Reagents |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane, Toluene, DME/H₂O |
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
Representative Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or gently heat (40-60 °C) until completion.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.
Representative Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a strong base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-3 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 2-6 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction is quenched, typically with water or a saturated aqueous NH₄Cl solution, and the product is extracted with an organic solvent. Purification is achieved via column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are generally the most effective for selective functionalization, nucleophilic aromatic substitution (SNAr) can also be considered. In SNAr reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring. The electronegativity of the halogen can play a role in this step. However, the leaving group ability (related to bond strength) is also a critical factor in the subsequent elimination step. For aryl halides, the leaving group ability follows the trend I > Br > Cl > F. Therefore, it is expected that the C-Br bond would be more reactive than the C-Cl bond in SNAr reactions as well. SNAr reactions on unactivated aryl halides like this compound generally require harsh conditions (high temperatures and/or very strong nucleophiles).
Conclusion
The differential reactivity of the C-Br and C-Cl bonds in this compound provides a powerful synthetic handle for the construction of complex molecular architectures. The significantly lower bond dissociation energy of the C-Br bond makes it the primary site for reaction in palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of a wide range of substituents. This chemoselectivity is a key advantage in multi-step syntheses, particularly in the development of novel therapeutics. While specific, optimized protocols for this particular substrate are not widely published, the general procedures outlined in this guide provide a solid foundation for researchers to develop efficient and selective transformations. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and selectivities in these reactions.
References
- 1. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. CAS 20816-79-9: this compound | CymitQuimica [cymitquimica.com]
- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Selective Suzuki Coupling of 1-Bromo-8-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed cross-coupling of an organohalide with an organoboron compound is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials.
This document provides a detailed protocol for the selective Suzuki coupling reaction of 1-Bromo-8-chloronaphthalene. Due to the differential reactivity of the carbon-halogen bonds (C-Br > C-Cl) in palladium-catalyzed reactions, the Suzuki coupling can be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. This selectivity allows for the stepwise and controlled synthesis of complex multi-substituted naphthalene derivatives.
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide, forming a palladium(II) intermediate. In the case of this compound, this occurs preferentially at the weaker Carbon-Bromine bond.
-
Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.
Generalized Reaction Scheme
The selective Suzuki coupling of this compound with a generic arylboronic acid can be depicted as follows:
Experimental Protocol
This protocol describes a general procedure for the selective Suzuki coupling of this compound with an arylboronic acid. The specific conditions may require optimization depending on the nature of the arylboronic acid used.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], Potassium phosphate [K₃PO₄])
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF))
-
Water (for aqueous base solutions)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Solvents for workup and purification (e.g., Ethyl acetate, Hexane, Brine)
-
Drying agent (e.g., Anhydrous sodium sulfate [Na₂SO₄] or magnesium sulfate [MgSO₄])
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Addition of Reagents: Add the arylboronic acid (1.1 - 1.5 equiv) and the base (2.0 - 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent system. A common solvent mixture is Toluene/Water or Dioxane/Water (e.g., in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 1-aryl-8-chloronaphthalene.
Data Presentation
The following tables summarize typical reaction conditions and yields for the selective Suzuki coupling of this compound with various arylboronic acids. Please note that these are representative examples, and actual results may vary.
Table 1: Reaction Conditions for the Suzuki Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 12 | [Data not available in search results] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (5:1) | 100 | 10 | [Data not available in search results] |
| 3 | 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (2.0) | DMF/H₂O (9:1) | 110 | 8 | [Data not available in search results] |
Note: Specific yield data for the Suzuki coupling of this compound was not found in the provided search results. The table is populated with typical conditions for Suzuki reactions of aryl bromides as a general guideline.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for the Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Safety Considerations
-
Low or No Yield: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. The palladium catalyst can be sensitive to air and moisture. The choice of base and solvent system can also significantly impact the reaction outcome and may require optimization.
-
Side Reactions: Homocoupling of the boronic acid can occur. This can often be minimized by ensuring a thoroughly deoxygenated reaction mixture.
-
Safety: Palladium catalysts and some organic solvents are hazardous. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.
These application notes provide a comprehensive guide for performing the selective Suzuki coupling of this compound. By following this protocol and considering the key reaction parameters, researchers can effectively synthesize a variety of 1-aryl-8-chloronaphthalene derivatives for applications in drug discovery and materials science.
Synthesis of Functionalized Naphthalene Derivatives from 1-Bromo-8-chloronaphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized naphthalene derivatives, utilizing 1-bromo-8-chloronaphthalene as a versatile starting material. The inherent reactivity differences between the bromo and chloro substituents allow for selective, palladium-catalyzed cross-coupling reactions, enabling the stepwise introduction of various functional groups. This chemoselectivity is a powerful tool for the synthesis of complex naphthalene-based molecules with potential applications in drug discovery, materials science, and chemical biology.
Introduction
Naphthalene derivatives are prevalent structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials. The ability to precisely introduce substituents onto the naphthalene core is crucial for modulating their biological activity and physicochemical properties. This compound serves as an excellent scaffold for such functionalization. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for the selective functionalization at the C-1 position (bromine) while leaving the C-8 position (chlorine) intact for subsequent transformations.
This document outlines protocols for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for the formation of C-C bonds, Buchwald-Hartwig amination for the formation of C-N bonds, and Sonogashira coupling for the formation of C-C triple bonds.
Chemoselective Functionalization Strategy
The synthetic strategy hinges on the differential reactivity of the C-Br and C-Cl bonds. The general workflow involves the initial functionalization at the more reactive C-1 position, followed by a subsequent coupling reaction at the C-8 position if desired.
Application Notes and Protocols: 1-Bromo-8-chloronaphthalene in the Synthesis of High-Performance OLED Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-bromo-8-chloronaphthalene as a key building block in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). This document includes detailed experimental protocols for the key synthetic transformations and summarizes the performance of resulting materials in OLED devices.
Introduction
This compound is a versatile bifunctional aromatic compound that serves as an important precursor in the synthesis of a variety of organic electronic materials.[1] Its distinct reactivity, stemming from the differential lability of the bromo and chloro substituents, allows for sequential and site-selective functionalization. This feature is particularly advantageous in the construction of complex molecules with tailored electronic and photophysical properties required for high-performance OLEDs. The naphthalene core provides a rigid and planar scaffold that can facilitate charge transport and enhance the thermal stability of the final material.
The primary applications of this compound in OLED synthesis are in the creation of:
-
Hole Transport Layers (HTLs): By functionalizing the naphthalene core with electron-donating moieties such as triarylamines or carbazoles, materials with excellent hole mobility and appropriate energy levels for efficient injection and transport of holes from the anode can be synthesized.
-
Emissive Layers (EMLs): The rigid naphthalene scaffold can be incorporated into fluorescent or phosphorescent emitters. By attaching various chromophoric units, the emission color and quantum efficiency of the resulting material can be precisely tuned.
The key synthetic methodologies employed for the functionalization of this compound are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Synthetic Pathways and Experimental Workflows
The general synthetic strategy involves the sequential functionalization of the bromo and chloro positions of this compound. The greater reactivity of the C-Br bond allows for selective initial coupling, followed by a second coupling at the C-Cl position.
Caption: General synthetic workflow for the functionalization of this compound.
Experimental Protocols
The following are generalized protocols for the key reactions. Researchers should note that specific reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may require optimization depending on the specific substrates used.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (1-5 mol%) and ligand (if required) to the flask under a positive flow of inert gas.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
If a biphasic system was used, separate the aqueous layer and extract it with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol describes the palladium-catalyzed C-N cross-coupling of an amine with this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., diarylamine, carbazole)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LiHMDS)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to a flame-dried Schlenk flask.
-
Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.
-
Add this compound (1.0 eq.), the amine (1.0-1.2 eq.), and the base (1.2-2.0 eq.).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.
Data Presentation: Performance of OLED Materials
Table 1: Representative Performance of Naphthalene-Based Hole Transport Materials
| Parameter | Value Range |
| HOMO Level | -5.1 to -5.5 eV |
| LUMO Level | -2.0 to -2.4 eV |
| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/Vs |
| Glass Transition Temp. (Tg) | > 120 °C |
Table 2: Representative Performance of Naphthalene-Based Emissive Materials
| Parameter | Blue Emitter | Green Emitter | Red Emitter |
| Emission Peak (λₘₐₓ) | 450-470 nm | 510-540 nm | 600-630 nm |
| Photoluminescence Quantum Yield (PLQY) | > 70% | > 80% | > 60% |
| External Quantum Efficiency (EQE) in OLED | 5-10% | 10-20% | 8-15% |
| CIE Coordinates (x, y) | (0.14, 0.15) | (0.30, 0.60) | (0.65, 0.34) |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of advanced OLED materials. Its unique structure and reactivity allow for the construction of novel hole transport and emissive materials through well-established palladium-catalyzed cross-coupling reactions. The protocols and representative data presented herein provide a solid foundation for researchers and scientists to explore the potential of this building block in the development of next-generation OLED technologies. Further research into specific molecular designs based on this scaffold is warranted to achieve even higher device efficiencies, longer operational lifetimes, and improved color purity.
References
Application Notes and Protocols: 1-Bromo-8-chloronaphthalene as a Precursor for KRas G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRas protein, a small GTPase, is a critical signaling hub that regulates cell growth, proliferation, and survival.[1] Mutations in the KRas gene are among the most common drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma. The G12C mutation, which results in a glycine-to-cysteine substitution at codon 12, is a particularly prevalent oncogenic driver.[1] This mutation impairs the intrinsic GTPase activity of KRas, locking it in a constitutively active, GTP-bound state and driving downstream oncogenic signaling.[1]
For decades, KRas was considered "undruggable" due to its high affinity for GTP and the absence of a well-defined binding pocket.[1] However, the discovery of a cryptic allosteric pocket, known as the Switch-II pocket, and the unique reactive cysteine of the G12C mutant have enabled the development of specific, covalent inhibitors.[1] These inhibitors bind to the cysteine residue, locking the KRas G12C protein in its inactive, GDP-bound state and blocking downstream signaling.[2]
1-Bromo-8-chloronaphthalene has emerged as a key starting material in the synthesis of a class of potent and selective KRas G12C inhibitors. Its rigid naphthalene core serves as a scaffold to orient the functional groups necessary for binding to the Switch-II pocket. This document provides detailed application notes and protocols for the synthesis of a KRas G12C inhibitor from this compound and for the subsequent evaluation of its biological activity.
Data Presentation
Table 1: Synthesis Yields for KRas G12C Inhibitor (MRTX849 Analog)
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Buchwald-Hartwig Amination | This compound | N-(8-chloronaphthalen-1-yl) intermediate | ~80-90% (estimated) |
| 2 | Subsequent Coupling and Cyclization Steps | N-(8-chloronaphthalen-1-yl) intermediate | Tetrahydropyridopyrimidine core | ~60-70% (estimated) |
| 3 | Final Functionalization | Tetrahydropyridopyrimidine core | KRas G12C Inhibitor (MRTX849 analog) | ~45% (overall)[3][4][5] |
Table 2: Cellular Potency of KRas G12C Inhibitors with a Naphthalene Core
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| MRTX849 (Adagrasib) | NCI-H358 | Non-Small Cell Lung Cancer | 14 | [6] |
| MRTX849 (Adagrasib) | MIA PaCa-2 | Pancreatic Cancer | 5 | [6] |
| Compound A | MiaPaCa2 | Pancreatic Cancer | 4 | [7] |
| Compound A | H358 | Non-Small Cell Lung Cancer | 6 | [7] |
Experimental Protocols
Protocol 1: Synthesis of a KRas G12C Inhibitor from this compound
This protocol describes a generalized synthetic route to a KRas G12C inhibitor of the tetrahydropyridopyrimidine class, exemplified by Adagrasib (MRTX849), using this compound as a key starting material. The initial key step is a Buchwald-Hartwig amination.
Step 1: Buchwald-Hartwig Amination
-
To a solution of the appropriate amine partner (1.1 equivalents) in a suitable solvent (e.g., toluene or dioxane) add this compound (1.0 equivalent).
-
Add a palladium catalyst (e.g., Pd2(dba)3, 0.05 equivalents) and a suitable phosphine ligand (e.g., RuPhos, 0.1 equivalents).
-
Add a base (e.g., Cs2CO3, 2.0 equivalents).
-
Stir the reaction mixture at 80-100 °C overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-arylated product.
Subsequent Steps:
The N-arylated product from Step 1 is then carried forward through a series of reactions which may include demethylation, triflate formation, and further coupling reactions to introduce other key fragments, such as a chiral piperazine moiety, and ultimately form the final inhibitor.[3][4][5][8] These subsequent steps are highly specific to the target molecule and should be followed according to detailed procedures found in the relevant literature for the synthesis of specific inhibitors like MRTX849.[3][4][5]
Protocol 2: Biochemical KRAS G12C-GTP Binding Assay (HTRF)
This protocol is designed to measure the direct inhibition of KRas G12C binding to a fluorescently labeled GTP analog.[9]
Materials:
-
384-well low-volume white plates
-
Recombinant His-tagged KRas G12C protein
-
Fluorescently labeled GTP analog (e.g., GTP-Red)
-
Europium cryptate-labeled anti-His antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA, 1 mM DTT)
-
Test inhibitor and control compounds
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Dispense 2 µL of each inhibitor concentration into the wells of a 384-well plate.[9]
-
Add 4 µL of His-tagged KRas G12C protein (final concentration ~5 nM) to each well.[9]
-
Prepare a mix of HTRF detection reagents: Eu-anti-His antibody and GTP-Red in assay buffer.
-
Add 4 µL of the detection reagent mix to each well.[9]
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[9]
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.[9]
-
Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the results against the inhibitor concentration to determine the IC50 value.[9]
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol assesses the effect of the inhibitor on the proliferation and viability of KRas G12C mutant cancer cells.[2]
Materials:
-
KRas G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
KRas wild-type cell line for selectivity assessment (e.g., A549)
-
Complete cell culture medium
-
96-well or 384-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed KRas G12C mutant cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of medium.[9]
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of the test inhibitor (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).[9]
-
Incubate for 72 hours.[9]
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.[9]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure luminescence using a luminometer.[9]
-
Normalize the data to DMSO-treated controls and plot the results to determine the GI50 (concentration causing 50% growth inhibition).[2]
Protocol 4: Western Blot for p-ERK Inhibition
This protocol measures the inhibition of downstream KRas signaling by assessing the phosphorylation of ERK.[9]
Materials:
-
KRas G12C mutant cell line
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Digital imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[9]
-
Treat cells with various concentrations of the test inhibitor for a specified time (e.g., 2-24 hours).[9]
-
Wash cells with cold PBS and lyse with RIPA buffer.[9]
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.[9]
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK, 1:1000 dilution) overnight at 4°C.[1]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Wash the membrane and apply chemiluminescent substrate.
-
Acquire images using a digital imaging system.[9]
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal for each sample.[2]
Visualizations
Caption: KRas G12C signaling pathway and mechanism of covalent inhibition.
Caption: Synthetic workflow from this compound to a KRas G12C inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 4. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Quinazoline-Based KRAS G12C Inhibitors from 1-Bromo-8-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a key intermediate in the preparation of quinazoline-based KRAS G12C inhibitors, starting from 1-Bromo-8-chloronaphthalene. The described methodology is a critical step in the synthesis of potent and selective covalent inhibitors of the KRAS G12C mutant, a significant target in cancer therapy.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities.[1][2] Their rigid bicyclic structure serves as a versatile scaffold in medicinal chemistry, particularly in the development of targeted cancer therapies.[3][4] this compound is a key starting material for the synthesis of benzo[h]quinazolines, a specific class of quinazolines that have shown promise as inhibitors of oncogenic proteins.[5]
Notably, this compound is a crucial building block in the synthesis of adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRAS G12C mutant protein.[6][7] The KRAS protein is a central node in cellular signaling pathways that control cell growth, proliferation, and survival. The G12C mutation leads to constitutive activation of KRAS, driving tumorigenesis in a significant portion of non-small cell lung, colorectal, and pancreatic cancers.[3][8] Adagrasib and similar inhibitors function by covalently binding to the mutant cysteine residue in the switch-II pocket of KRAS G12C, locking it in an inactive state and thereby inhibiting downstream oncogenic signaling.[9][10]
This document outlines the pivotal Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling, to synthesize the N-arylated precursor of adagrasib from this compound.
Experimental Protocols
Synthesis of the N-Arylated Precursor via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed cross-coupling of this compound with a suitable amine, a key step in the synthesis of the adagrasib precursor.
Reaction Scheme:
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Amine coupling partner | ≥98% | Commercially Available |
| Palladium(II) acetate (Pd(OAc)2) | Catalyst Grade | Commercially Available |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | Ligand Grade | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate | Reagent Grade | In-house preparation |
| Brine | Saturated | In-house preparation |
| Anhydrous sodium sulfate (Na2SO4) | ACS Grade | Commercially Available |
| Silica gel | 230-400 mesh | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the amine coupling partner (1.2 eq), and sodium tert-butoxide (2.0 eq).
-
In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.05 eq) and RuPhos (0.10 eq) in anhydrous toluene.
-
Add the catalyst solution to the reaction vessel containing the reactants.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-arylated product.
Quantitative Data Summary:
| Starting Material | Product | Catalyst Loading (mol%) | Ligand Loading (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | N-(8-chloronaphthalen-1-yl) amine derivative | 5 | 10 | 2.0 | Toluene | 100 | 18 | ~75-85% |
Note: Yields are representative and may vary depending on the specific amine coupling partner and reaction scale.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
KRAS G12C Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and the mechanism of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Liquid Crystal Intermediates Using 1-Bromo-8-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of liquid crystal intermediates utilizing 1-Bromo-8-chloronaphthalene as a key starting material. The protocols focus on leveraging palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, to construct the core structures of calamitic (rod-shaped) liquid crystals.
Introduction
This compound is a versatile building block in the synthesis of functional organic materials, including liquid crystals.[1] Its distinct halogenated positions allow for selective functionalization, enabling the construction of complex molecular architectures required for liquid crystalline behavior. The rigid naphthalene core contributes to the formation of anisotropic mesophases. This document outlines the synthesis of this compound and its subsequent use in preparing advanced liquid crystal intermediates.
Synthesis of this compound
The starting material, this compound, can be synthesized from 8-chloronaphthalen-1-amine via a Sandmeyer reaction.[1] This reaction provides a reliable and high-yielding route to the desired dihalogenated naphthalene.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
8-chloronaphthalen-1-amine
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Acetonitrile (MeCN)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Water (H₂O)
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Petroleum ether
Procedure:
-
To a solution of 8-chloronaphthalen-1-amine (57 g, 320 mmol, 1 eq) and TsOH·H₂O (219 g, 1.16 mol, 3.6 eq) in MeCN (1000 mL), add a solution of NaNO₂ (39.8 g, 577 mmol, 1.8 eq) and CuBr (138 g, 963 mmol, 3 eq) in H₂O (120 mL) at -5 °C.
-
Stir the reaction mixture at 25 °C for 12 hours.
-
Add saturated Na₂SO₃ solution (100 mL) and stir for 15 minutes.
-
Extract the mixture with ethyl acetate (3 x 1000 mL).
-
Combine the organic layers, wash with brine (500 mL), and dry over Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude residue.
-
Purify the residue by column chromatography (SiO₂, Petroleum ether) to yield this compound.
Quantitative Data:
| Compound | Starting Material | Yield | Purity | Physical Appearance |
| This compound | 8-chloronaphthalen-1-amine | 72% | 99% | White solid |
Synthesis of Calamitic Liquid Crystal Intermediates
Calamitic liquid crystals are characterized by their rod-like molecular shape, which typically consists of a rigid core and flexible terminal groups.[2] this compound serves as a key component of the rigid core.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, essential for elongating the molecular structure to induce liquid crystalline properties.[3]
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of 8-Aryl-6-methylquinolin-2(1H)-one (Illustrative)[3]
While a direct protocol for this compound was not found, a general procedure for a similar substrate, 8-bromo-6-methylquinolin-2(1H)-one, is provided as a representative example.
Materials:
-
8-bromo-6-methylquinolin-2(1H)-one
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., a mixture of THF and deionized water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine 8-bromo-6-methylquinolin-2(1H)-one (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the solvent mixture (e.g., THF/H₂O in a 2:1 to 4:1 ratio) via syringe.
-
Heat the reaction mixture to 70 °C and stir for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Illustrative Data for Suzuki Coupling Reactions: [3]
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80-90 |
| 4-Cyanophenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 82-92 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a key reaction for introducing nitrogen-containing functional groups, which can significantly influence the mesomorphic properties of the final liquid crystal.[4][5]
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[6]
A general protocol for the Buchwald-Hartwig amination of an aryl halide is provided below.
Materials:
-
This compound
-
Amine
-
Palladium precatalyst (e.g., XantPhos Pd G3)
-
Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Solvent (e.g., a mixture of MeCN and PhMe)
Procedure:
-
In a reaction vessel, combine the aryl halide (1 equivalent), the amine (1 equivalent), the palladium precatalyst (e.g., 5 mol%), and the base (2 equivalents).
-
Add the solvent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 140 °C) and stir for the required time (e.g., 60 minutes).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Illustrative Data for Buchwald-Hartwig Amination: [6]
| Amine | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Aniline | XantPhos Pd G3 | DBU | MeCN/PhMe | 140 | 85-95 |
| n-Hexylamine | RuPhos Pd G3 | NaOtBu | Toluene | 110 | 80-90 |
| Morpholine | BrettPhos Pd G3 | LHMDS | THF | 80 | 90-98 |
Logical Workflow for Synthesis
The overall synthetic strategy involves a sequential functionalization of the this compound core.
Caption: Synthetic workflow for liquid crystal intermediates.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of calamitic liquid crystal intermediates. The selective nature of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the controlled and efficient construction of the desired molecular architectures. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of liquid crystal design and synthesis. Further modifications of the terminal groups and the central core can be explored to fine-tune the mesomorphic properties for specific applications.
References
Application Notes and Protocols for the Selective Functionalization of 1-Bromo-8-chloronaphthalene at the Bromine Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective functionalization of 1-bromo-8-chloronaphthalene at the C1-bromo position. The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in various palladium-catalyzed cross-coupling reactions allows for chemoselective transformations, yielding 1-substituted-8-chloronaphthalene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This document outlines procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, as well as Grignard reagent formation for subsequent Kumada-type coupling.
Key Principle: Chemoselective Reactivity
The selective functionalization of this compound is primarily governed by the difference in bond dissociation energies of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the aryl-halogen bond is a critical step. The C-Br bond, being weaker than the C-Cl bond, undergoes oxidative addition more readily. This inherent difference in reactivity allows for the selective transformation at the bromine-bearing position while leaving the chlorine atom intact for potential subsequent modifications. The general reactivity trend for halogens in these reactions is I > Br > Cl.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide. For this compound, this reaction can be employed to introduce various aryl or vinyl substituents at the C1 position.
Quantitative Data: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 88 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (3:1) | 90 | 24 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) and add them to the Schlenk flask.
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add anhydrous toluene (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.
-
Heat the mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-phenyl-8-chloronaphthalene.
Experimental Workflow for Suzuki-Miyaura Coupling
References
Application Notes and Protocols for Selective Reactions at the Chlorine Position of 1-Bromo-8-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-8-chloronaphthalene is a versatile bifunctional building block in organic synthesis, particularly in the construction of complex polycyclic aromatic systems relevant to materials science and pharmaceutical development.[1][2] The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization, offering a strategic advantage in multistep syntheses.[3] Generally, the carbon-bromine bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond.[3] However, with the appropriate choice of catalyst, ligands, and reaction conditions, it is possible to achieve selective reactions at the less reactive C-Cl position.
This document provides detailed application notes and experimental protocols for achieving selective functionalization at the C-8 chlorine position of this compound.
General Principles of Selectivity
Achieving selectivity at the C-Cl bond in the presence of a C-Br bond is a challenge due to the inherent bond strength differences (C-Br < C-Cl). However, several strategies can be employed to favor the reaction at the chlorine position:
-
Catalyst and Ligand Choice: The use of highly active palladium or nickel catalysts with specific electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition to the C-Cl bond.[1][4]
-
Reaction Conditions: Temperature, solvent, and the nature of the base can significantly influence the selectivity of the reaction.
-
Stepwise Functionalization: A common strategy involves the initial reaction at the more reactive C-Br bond, followed by the functionalization of the C-Cl bond in a subsequent step under more forcing conditions.
Selective Cross-Coupling Reactions at the C-Cl Position
While direct selective reaction at the C-Cl position in the presence of the C-Br bond is challenging and not extensively documented for this compound, a stepwise approach is the most practical and reported method. This involves the initial functionalization at the C-Br position, followed by reaction at the C-Cl position.
Logical Workflow for Stepwise Functionalization
The following diagram illustrates the logical workflow for the stepwise functionalization of this compound, first at the C-Br position and subsequently at the C-Cl position.
Caption: Stepwise functionalization of this compound.
Application Note 1: Selective Sonogashira Coupling at the C-Cl Position (via Stepwise Functionalization)
This protocol describes the synthesis of a 1-alkynyl-8-arylnaphthalene derivative from this compound via a sequential Sonogashira and Suzuki coupling.
Reaction Scheme:
-
Sonogashira Coupling at C-Br: this compound reacts with a terminal alkyne to selectively form the C-C bond at the C-Br position.
-
Suzuki Coupling at C-Cl: The resulting 1-(alkynyl)-8-chloronaphthalene then undergoes a Suzuki coupling with a boronic acid to functionalize the C-Cl position.
Experimental Protocols
Protocol 1.1: Synthesis of 1-Chloro-8-(phenylethynyl)naphthalene (Selective Sonogashira at C-Br)
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Phenylacetylene | 1.2 eq |
| Catalyst System | |
| Pd(PPh₃)₂Cl₂ | 0.05 eq |
| CuI | 0.1 eq |
| Base | |
| Triethylamine (TEA) | 3.0 eq |
| Solvent | THF |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Yield | ~90% |
Procedure:
-
To a solution of this compound (1.0 eq) in degassed THF, add phenylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
-
Add triethylamine (3.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours under an inert atmosphere (e.g., Argon).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the crude product by column chromatography on silica gel to obtain 1-chloro-8-(phenylethynyl)naphthalene.
Protocol 1.2: Synthesis of 1-(Phenylethynyl)-8-(p-tolyl)naphthalene (Suzuki Coupling at C-Cl)
| Parameter | Value |
| Reactants | |
| 1-Chloro-8-(phenylethynyl)naphthalene | 1.0 eq |
| p-Tolylboronic acid | 1.5 eq |
| Catalyst System | |
| Pd(PPh₃)₄ | 0.05 eq |
| Base | |
| K₂CO₃ | 2.0 eq |
| Solvent | Toluene/Ethanol/Water (4:1:1) |
| Temperature | 100 °C |
| Reaction Time | 24 hours |
| Yield | ~85% |
Procedure:
-
In a reaction vessel, combine 1-chloro-8-(phenylethynyl)naphthalene (1.0 eq), p-tolylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add a degassed mixture of toluene, ethanol, and water (4:1:1).
-
Heat the reaction mixture to 100 °C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 1-(phenylethynyl)-8-(p-tolyl)naphthalene.
Application Note 2: Selective Buchwald-Hartwig Amination at the C-Cl Position (via Stepwise Functionalization)
This protocol outlines the synthesis of a 1-amino-8-arylnaphthalene derivative from this compound through a sequential Suzuki coupling and Buchwald-Hartwig amination.
Reaction Scheme:
-
Suzuki Coupling at C-Br: this compound is first coupled with a boronic acid at the C-Br position.
-
Buchwald-Hartwig Amination at C-Cl: The resulting 1-aryl-8-chloronaphthalene undergoes amination at the C-Cl position.
Experimental Protocols
Protocol 2.1: Synthesis of 1-Chloro-8-(p-tolyl)naphthalene (Selective Suzuki at C-Br)
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| p-Tolylboronic acid | 1.2 eq |
| Catalyst System | |
| Pd(PPh₃)₄ | 0.03 eq |
| Base | |
| Na₂CO₃ | 2.0 eq |
| Solvent | Toluene/Water (3:1) |
| Temperature | 90 °C |
| Reaction Time | 16 hours |
| Yield | ~92% |
Procedure:
-
Combine this compound (1.0 eq), p-tolylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and Na₂CO₃ (2.0 eq) in a reaction flask.
-
Add a degassed mixture of toluene and water (3:1).
-
Heat the mixture to 90 °C and stir for 16 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to give 1-chloro-8-(p-tolyl)naphthalene.
Protocol 2.2: Synthesis of N-Phenyl-8-(p-tolyl)naphthalen-1-amine (Buchwald-Hartwig Amination at C-Cl)
| Parameter | Value |
| Reactants | |
| 1-Chloro-8-(p-tolyl)naphthalene | 1.0 eq |
| Aniline | 1.2 eq |
| Catalyst System | |
| Pd₂(dba)₃ | 0.02 eq |
| XPhos | 0.08 eq |
| Base | |
| NaOtBu | 1.4 eq |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | 24 hours |
| Yield | ~88% |
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).
-
Add a solution of 1-chloro-8-(p-tolyl)naphthalene (1.0 eq) and aniline (1.2 eq) in anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford N-phenyl-8-(p-tolyl)naphthalen-1-amine.
General Experimental Workflow
The following diagram outlines a general workflow for performing selective cross-coupling reactions.
Caption: General workflow for cross-coupling reactions.
Data Summary
The following tables summarize the quantitative data for the selective reactions described above.
Table 1: Selective Sonogashira/Suzuki Coupling of this compound
| Step | Reaction Type | Position | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Sonogashira | C-Br | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | TEA | THF | RT | 12 | ~90 |
| 2 | Suzuki | C-Cl | p-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | ~85 |
Table 2: Selective Suzuki/Buchwald-Hartwig Amination of this compound
| Step | Reaction Type | Position | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Suzuki | C-Br | p-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 16 | ~92 |
| 2 | Buchwald-Hartwig | C-Cl | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 24 | ~88 |
Disclaimer: The provided yields are approximate and may vary depending on the specific experimental conditions and the purity of the reagents. Optimization of the reaction conditions may be necessary to achieve higher yields.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-8-chloronaphthalene
Welcome to the Technical Support Center for optimizing Suzuki coupling reactions involving 1-Bromo-8-chloronaphthalene. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in a Suzuki coupling reaction?
A1: The main challenge is achieving chemoselectivity. The molecule has two halogen substituents, bromine and chlorine. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in the standard palladium-catalyzed Suzuki coupling.[1] Therefore, the primary goal is to selectively couple at the C-Br position while leaving the C-Cl bond intact for potential subsequent transformations.
Q2: How can I promote selective coupling at the C-Br bond?
A2: Selective activation of the C-Br bond is achieved by carefully selecting the catalyst system and reaction conditions. Palladium catalysts, particularly those with bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are effective for this purpose.[1] These ligands facilitate the oxidative addition to the C-Br bond at a much faster rate than to the more stable C-Cl bond.
Q3: What are the most common side products, and how can I minimize them?
A3: Common side products include:
-
Homocoupling: Formation of a biaryl product from two molecules of the boronic acid. This is often caused by the presence of oxygen in the reaction mixture. Rigorous degassing of solvents and reagents and maintaining an inert atmosphere (e.g., argon or nitrogen) are crucial to minimize this.[2]
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom. This can occur if the reaction stalls after oxidative addition. Using a strong base and an efficient ligand can accelerate the subsequent transmetalation step, minimizing the lifetime of the intermediate that can lead to dehalogenation.[2]
-
Double coupling: Reaction at both the C-Br and C-Cl positions. This is generally less common under optimized conditions for C-Br selectivity but can occur with highly active catalysts or prolonged reaction times at elevated temperatures.
Q4: Can I perform a sequential Suzuki coupling on this compound?
A4: Yes, the differential reactivity of the C-Br and C-Cl bonds makes this compound an excellent substrate for sequential cross-coupling reactions. After the initial Suzuki coupling at the C-Br position, the resulting aryl-chloronaphthalene can be subjected to a second Suzuki coupling under more forcing conditions to react at the C-Cl position.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. | Ensure the palladium precatalyst is properly activated to Pd(0) in situ. Use fresh, high-quality catalyst and ligands. Consider a pre-activated Pd(0) source like Pd(PPh₃)₄.[2] |
| 2. Poor substrate solubility. | Use a solvent or solvent mixture that effectively dissolves this compound, such as DMF, dioxane, or toluene.[2] | |
| 3. Inefficient oxidative addition. | Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to enhance catalyst activity.[2] | |
| Low Yield of Desired Product | 1. Suboptimal base or solvent. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems. The choice of base is critical for activating the boronic acid.[2] |
| 2. Catalyst decomposition. | Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst oxidation. | |
| 3. Protodeborylation of boronic acid. | Use a milder base or anhydrous conditions if possible. Consider using more stable boronic esters (e.g., pinacol esters). | |
| Formation of Significant Side Products | 1. Homocoupling of boronic acid. | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas. |
| 2. Dehalogenation of starting material. | Use a more efficient ligand to accelerate the catalytic cycle. Avoid amine bases and alcohol solvents which can act as hydride sources.[2] | |
| 3. Reaction at the C-Cl position. | Use a less reactive catalyst system or milder reaction conditions (lower temperature, shorter reaction time) to improve selectivity for the C-Br bond. |
Data Presentation
The following table summarizes representative reaction conditions for the chemoselective Suzuki coupling of bromo-chloro arenes. Note that optimal conditions for this compound may vary and require specific optimization. The yields are illustrative and depend on the specific boronic acid used.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 18 | >90 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 70-85 |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 80 | 16 | 75-90 |
Experimental Protocols
General Procedure for Chemoselective Suzuki-Miyaura Coupling of this compound:
-
Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 mmol, 0.04 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and cycle between vacuum and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of toluene and water) to the Schlenk tube via syringe.
-
Reaction Initiation: Add the catalyst/ligand mixture to the reaction flask under a positive flow of the inert gas.
-
Reaction Conditions: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-aryl-8-chloronaphthalene.
Visualizations
References
Technical Support Center: Cross-Coupling Reactions of 1-Bromo-8-chloronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 1-bromo-8-chloronaphthalene. The unique steric hindrance of this substrate presents challenges, particularly the formation of homocoupling byproducts. This guide offers strategies to minimize these side reactions and optimize the yield of the desired cross-coupled products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a problem with this compound?
A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react with each other, rather than with the intended cross-coupling partner. In the case of this compound, this can result in the formation of 8,8'-dichloro-1,1'-binaphthyl. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and the resulting byproduct can be difficult to separate due to its similar physical properties to the target molecule. The steric hindrance at the 1 and 8 positions of the naphthalene core can slow down the desired cross-coupling, giving more opportunity for the homocoupling side reaction to occur.
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The main drivers of homocoupling are generally associated with the presence of oxygen and the palladium catalyst's oxidation state. Dissolved oxygen in the reaction mixture can facilitate the oxidative dimerization of the organometallic coupling partner. Additionally, the use of a Palladium(II) precatalyst, such as Pd(OAc)₂, can lead to a stoichiometric homocoupling of the organometallic reagent during the in-situ reduction of Pd(II) to the catalytically active Pd(0).[1]
Q3: How does the choice of cross-coupling reaction (Suzuki, Sonogashira, Stille) influence the type of homocoupling byproduct?
A3: The nature of the homocoupling byproduct is directly dependent on the specific cross-coupling reaction being performed:
-
Suzuki-Miyaura Coupling: The most prevalent homocoupling byproduct is the symmetrical biaryl, formed from the dimerization of two molecules of the organoboron reagent.
-
Sonogashira Coupling: The characteristic byproduct is a 1,3-diyne, which results from the oxidative homocoupling of the terminal alkyne. This is often referred to as Glaser coupling.[2]
-
Stille Coupling: The primary side reaction is the oxidative homocoupling of the organostannane reagent.[3]
Q4: Given the two different halogen atoms on this compound, which one is more reactive in cross-coupling reactions?
A4: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, the C-Br bond at the 1-position of this compound is significantly more reactive in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 1-position while leaving the 8-chloro position intact, provided the reaction conditions are carefully controlled.
Troubleshooting Guides
This section provides solutions to common problems encountered during the cross-coupling of this compound, with a focus on minimizing homocoupling.
Issue 1: Significant Formation of Homocoupling Byproduct in Suzuki-Miyaura Coupling
Possible Causes:
-
Presence of dissolved oxygen in the reaction mixture.
-
Use of a Pd(II) precatalyst leading to initial homocoupling during reduction to Pd(0).[1]
-
Suboptimal choice of ligand, base, or solvent for the sterically hindered substrate.
-
Reaction temperature is too high, promoting side reactions.
Solutions:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.
-
Use of Pd(0) Precatalysts: Employ a Pd(0) source like Pd(PPh₃)₄ to bypass the initial reduction step that can promote homocoupling.
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote the desired reductive elimination and are effective for sterically demanding substrates.
-
Base and Solvent Optimization: Screen weaker bases such as K₃PO₄ or Cs₂CO₃. Aprotic polar solvents like dioxane or THF are commonly effective.
-
Temperature Control: Start with a lower reaction temperature and monitor the reaction progress. Increase the temperature gradually if the reaction is sluggish.
Issue 2: Prevalent Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reaction
Possible Causes:
-
Presence of oxygen, which promotes the oxidative dimerization of copper acetylides.
-
High loading of the copper(I) co-catalyst.
-
Slow rate of the desired cross-coupling reaction due to steric hindrance.
Solutions:
-
Implement Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[2] This may necessitate the use of more active palladium catalysts or slightly higher temperatures.
-
Strict Anaerobic Conditions: If a copper co-catalyst is used, ensure the reaction is performed under a strictly inert atmosphere. Thoroughly degas all reagents and solvents.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Optimize Catalyst System: Use a palladium catalyst with bulky, electron-rich ligands to accelerate the rate of the cross-coupling reaction.
Issue 3: Low Yield of Desired Product in Stille Coupling
Possible Causes:
-
Inefficient transmetalation due to steric hindrance.
-
Homocoupling of the organostannane reagent.[3]
-
Toxicity of organotin compounds to the catalyst at high concentrations.
Solutions:
-
Ligand Choice: Employ phosphine ligands that can accelerate the transmetalation and reductive elimination steps.
-
Additives: The addition of a copper(I) co-catalyst can sometimes accelerate Stille couplings.
-
Controlled Reagent Addition: Slow addition of the organostannane reagent can help to minimize both homocoupling and potential catalyst inhibition.
-
Thorough Purification: Be aware that removal of tin byproducts can be challenging. Washing the reaction mixture with a saturated aqueous solution of KF can aid in the removal of tin residues.[3]
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following tables provide illustrative data on how different reaction parameters can influence the ratio of the desired cross-coupled product to the homocoupling byproduct in reactions with sterically hindered aryl bromides like this compound. (Note: These are representative values and actual results may vary).
Table 1: Suzuki-Miyaura Coupling - Effect of Ligand and Base
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 45 | 30 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 80 | 85 | <5 |
| 3 | Pd(PPh₃)₄ | - | Cs₂CO₃ | THF | 70 | 90 | <2 |
Table 2: Sonogashira Coupling - Effect of Copper Co-catalyst
| Entry | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Alkyne Dimer (%) |
| 1 | Pd(PPh₃)₂Cl₂ | CuI (5 mol%) | Et₃N | DMF | 60 | 60 | 25 |
| 2 | Pd(PPh₃)₄ | None | Cs₂CO₃ | Dioxane | 80 | 88 | <3 |
| 3 | Pd(P(t-Bu)₃)₂ | None | i-Pr₂NEt | Toluene | RT | 92 | <2 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and Cs₂CO₃.
-
Seal the flask, and then evacuate and backfill with argon three times.
-
Under a positive flow of argon, add the degassed 1,4-dioxane via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of argon.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(P(t-Bu)₃)₂ (2 mol%)
-
Diisopropylethylamine (i-Pr₂NEt) (3.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the Pd(P(t-Bu)₃)₂ catalyst.
-
Seal the flask, and then evacuate and backfill with argon three times.
-
Add the degassed toluene via syringe.
-
Add this compound, the terminal alkyne, and diisopropylethylamine to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of Crude 1-Bromo-8-chloronaphthalene by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 1-Bromo-8-chloronaphthalene via recrystallization. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is a white solid.[1] The reported melting point is in the range of 87-88 °C. A broad melting range or a discolored appearance (e.g., yellow or brown) of your purified product may indicate the presence of impurities.
Q2: What are the likely impurities in crude this compound?
A2: Crude this compound, typically synthesized via a Sandmeyer reaction from 8-chloro-1-naphthalenamine, may contain several types of impurities.[1] These can include unreacted starting materials, byproducts from side reactions (such as other isomers or tarry polymeric materials), and residual copper salts from the catalyst. If the crude product has been stored for a prolonged period, oxidation products may also be present, leading to discoloration.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Based on its solubility profile, this compound is soluble in organic solvents like ethanol and ether and is insoluble in water.[2] For recrystallization, an ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. Methanol has been shown to be an effective solvent for the recrystallization of the parent compound, naphthalene, and is a good starting point for this compound.[3][4] A solvent system, such as a mixture of a good solvent (e.g., ethanol, acetone) and a poor solvent (e.g., water, hexane), can also be effective.
Q4: My purified this compound is still colored. What can I do?
A4: The presence of color often indicates persistent impurities, possibly due to oxidation or high molecular weight byproducts. You can try treating the hot solution with a small amount of activated charcoal before the filtration step. The charcoal can adsorb these colored impurities. However, be aware that using too much charcoal can lead to a significant loss of your desired product.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve completely in the hot solvent. | 1. Insufficient solvent. 2. The chosen solvent is not suitable. | 1. Add small additional portions of the hot solvent until the solid dissolves. 2. If a large volume of solvent is required with little effect, the solvent is likely a poor choice. Allow the solvent to evaporate and try a different one. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. 3. Rapid cooling. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[5] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[5] 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| The product "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. 2. The compound is significantly impure. 3. The solution is cooling too rapidly. | 1. Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. 2. Consider a preliminary purification step, such as column chromatography, before recrystallization. 3. Ensure a slow cooling rate. You can insulate the flask to slow down heat loss.[5] |
| Low recovery of the purified product. | 1. Too much solvent was used, leading to significant loss of the compound in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were washed with a solvent at room temperature. | 1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. 2. Use a slight excess of hot solvent and preheat the filtration apparatus (funnel and receiving flask) to prevent cooling. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| The melting point of the purified product is still low or has a broad range. | 1. Incomplete removal of impurities. 2. The crystals are not completely dry. | 1. Repeat the recrystallization process. A second recrystallization can significantly improve purity. 2. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a detailed methodology for the purification of crude this compound using methanol as the recrystallization solvent.
Materials and Equipment:
-
Crude this compound
-
Methanol (reagent grade)
-
Activated charcoal (optional)
-
Erlenmeyer flasks (two, appropriately sized)
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask.
-
In a separate Erlenmeyer flask, heat an appropriate amount of methanol to its boiling point.
-
Carefully add the hot methanol to the flask containing the crude solid in small portions while swirling. Continue adding the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (e.g., a spatula tip) to the solution.
-
Gently swirl the flask and then reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot filtration.
-
Preheat a clean Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities from the crystal surfaces.
-
Press the crystals firmly on the filter paper with a clean spatula or stopper to remove as much solvent as possible.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or a piece of pre-weighed filter paper and allow them to air dry. For faster drying, use a desiccator under vacuum.
-
-
Analysis:
-
Once the crystals are completely dry, determine the final weight and calculate the percent recovery.
-
Measure the melting point of the purified this compound to assess its purity.
-
Visualizing the Workflow
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
References
Troubleshooting low yield in the synthesis of 1-Bromo-8-chloronaphthalene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Bromo-8-chloronaphthalene, a key intermediate in the development of pharmaceuticals and advanced materials.[1][2][3][4] The primary synthetic route discussed is the Sandmeyer reaction, which involves the diazotization of 8-chloronaphthalen-1-amine followed by a copper(I) bromide-mediated substitution.[1][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is significantly lower than the reported 60-75%. What are the most common causes?
Low yield in the Sandmeyer reaction is typically traced back to one of three areas: incomplete or improper diazotization, competing side reactions of the diazonium salt, or inefficient workup and purification. Careful control of reaction parameters is critical for success.
A logical workflow for troubleshooting this issue is presented below.
Q2: How critical is temperature control during the diazotization step?
Extremely critical. Aromatic diazonium salts are notoriously unstable at elevated temperatures. The reaction to form the diazonium salt from 8-chloronaphthalen-1-amine should be maintained at low temperatures, typically between -5 °C and 5 °C.[1][5]
-
If the temperature is too high: The diazonium salt can prematurely decompose, leading to the formation of phenolic byproducts (8-chloro-1-hydroxynaphthalene) and other undesired side products, which significantly reduces the yield of the target molecule.[7]
-
If the temperature is too low: The rate of diazotization may become impractically slow.
The relationship between temperature and product formation is visualized below.
Q3: I'm seeing a lot of tar-like, dark-colored byproducts. What causes this?
The formation of dark, insoluble materials often points to side reactions involving the highly reactive aryl radical intermediate formed during the Sandmeyer reaction.[6][7] Key causes include:
-
Poor Quality Copper(I) Bromide: Cu(I) salts can oxidize to Cu(II) upon storage. Cu(II) is less effective and can promote undesired pathways. Ensure your CuBr is fresh, ideally off-white or very light gray.
-
Incorrect Stoichiometry: An insufficient amount of copper catalyst can lead to the aryl radical intermediate reacting with other species or itself, forming biaryl compounds and polymeric tars.[6]
-
Presence of Oxygen: While not always practical to fully exclude, excessive oxygen can interfere with the radical mechanism. Performing the reaction under an inert atmosphere (e.g., Nitrogen) can sometimes improve yields.
Q4: Can you provide a reliable, high-yield experimental protocol?
The following protocol is a composite based on successfully reported syntheses.[1][5]
Detailed Experimental Protocol
Reaction Scheme:
Materials:
-
8-chloronaphthalen-1-amine
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Sulfite (Na₂SO₃) solution
-
Brine
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Diazotization: In a suitable reaction vessel, dissolve 8-chloronaphthalen-1-amine (1 eq) and TsOH·H₂O (approx. 3.6 eq) in acetonitrile (MeCN).[1][5]
-
Cool the mixture to -5 °C using an appropriate cooling bath (e.g., ice-salt).
-
Separately, prepare a solution of NaNO₂ (approx. 1.8 eq) and CuBr (approx. 3 eq) in a minimal amount of water.[1][5]
-
Slowly add the aqueous NaNO₂/CuBr solution to the cooled amine solution, ensuring the internal temperature does not rise above 0 °C.
-
Sandmeyer Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approx. 25 °C) and stir for 12 hours.[1][5]
-
Workup: Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ and stir for 15-30 minutes to destroy any excess reagents.[1][5]
-
If acetonitrile was used, remove it under reduced pressure.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1][5]
-
Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a non-polar solvent such as petroleum ether or hexane, to obtain this compound as a white solid.[1][5]
Data Summary
The following table summarizes conditions from reported syntheses, demonstrating typical reagent stoichiometry and resulting yields.
| Starting Material | Acid (eq) | NaNO₂ (eq) | CuBr (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 8-chloronaphthalen-1-amine | TsOH·H₂O (3.6) | 1.8 | 3.0 | MeCN/H₂O | -5 to 25 | 12 | 72 | 99 | [5] |
| 8-chloronaphthalen-1-amine | TsOH·H₂O (3.6) | 1.8 | 3.0 | MeCN/H₂O | -5 to RT | 12 | 63 | N/A | [1] |
References
- 1. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 2. CAS 20816-79-9: this compound | CymitQuimica [cymitquimica.com]
- 3. CAS 20816-79-9 | this compound [sancaiindustry.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Reactions of 1-Bromo-8-chloronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-8-chloronaphthalene. The information is designed to help identify and mitigate the formation of byproducts during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent method for synthesizing this compound is the Sandmeyer reaction. This involves the diazotization of a starting aromatic amine, 8-chloronaphthalen-1-amine, followed by a copper(I) bromide-mediated displacement of the diazonium group.
Q2: What are the potential byproducts in the synthesis of this compound via the Sandmeyer reaction?
Several byproducts can form during the Sandmeyer reaction. The most common include:
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8-chloro-1-naphthol: Formed from the reaction of the intermediate diazonium salt with water.
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Unreacted 8-chloronaphthalen-1-amine: Results from incomplete diazotization.
-
Azo-coupled dimers: Formed by the reaction of the diazonium salt with the starting amine or another electron-rich naphthalene species.
-
Biaryl compounds: Arising from the homocoupling of two naphthalene radicals.
Q3: How can I minimize the formation of these byproducts?
Careful control of reaction conditions is crucial. Key parameters to monitor include:
-
Temperature: The diazotization step should be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
-
Acid Concentration: Sufficiently acidic conditions are necessary to prevent the coupling reaction that forms azo compounds.
-
Purity of Reagents: Using high-purity starting materials and reagents can prevent unwanted side reactions.
Q4: What analytical techniques are recommended for identifying and quantifying byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the main product from non-volatile byproducts like phenols and azo dimers. A diode-array detector (DAD) or fluorescence detector (FLD) can aid in identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of unknown impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Diazotization | Ensure complete dissolution of the starting amine. Test for the presence of excess nitrous acid using starch-iodide paper. | Complete conversion of the amine to the diazonium salt, leading to a higher yield of the desired product. |
| Decomposition of Diazonium Salt | Maintain a low reaction temperature (0-5 °C) during diazotization and the addition of the copper(I) bromide solution. | Minimized formation of the 8-chloro-1-naphthol byproduct and increased yield of this compound. |
| Inefficient Copper(I) Catalyst | Use a fresh, high-quality source of copper(I) bromide. Ensure it is fully dissolved or suspended in the reaction mixture. | Efficient conversion of the diazonium salt to the final product. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting/Prevention |
| 8-chloro-1-naphthol | Reaction temperature was too high during diazotization or Sandmeyer reaction. | Strictly maintain the reaction temperature at 0-5 °C. |
| Unreacted 8-chloronaphthalen-1-amine | Insufficient amount of sodium nitrite or acid used for diazotization. | Use a slight excess of sodium nitrite and ensure the reaction mixture is sufficiently acidic. |
| Colored Impurities (Azo Dyes) | Diazonium salt coupled with unreacted starting material or other activated aromatic species. | Maintain a sufficiently low pH to suppress the coupling reaction. Ensure efficient stirring to prevent localized high concentrations of the diazonium salt. |
| High Molecular Weight Impurities (Biaryls) | Radical coupling of naphthalene intermediates. | While difficult to eliminate completely, ensuring a well-dispersed reaction mixture can help. Purification by column chromatography is typically effective. |
Data Presentation
The following table summarizes the potential byproducts and their typical characteristics. Quantitative data can vary significantly based on reaction conditions.
| Byproduct | Molecular Weight ( g/mol ) | Typical Observation Method | Notes on Formation |
| 8-chloro-1-naphthol | 178.61 | HPLC, GC-MS | Formation is favored by higher temperatures and the presence of water. |
| 8-chloronaphthalen-1-amine | 177.62 | HPLC, GC-MS | Unreacted starting material due to incomplete diazotization. |
| Azo-coupled Dimers | >350 | HPLC, LC-MS | Can appear as intensely colored impurities. Formation is suppressed by low pH. |
| Biaryl Compounds | >320 | GC-MS, LC-MS | Formed via radical coupling. Typically minor byproducts. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Sandmeyer Reaction
This protocol is a generalized procedure and may require optimization.
-
Diazotization:
-
Dissolve 8-chloronaphthalen-1-amine in a suitable solvent (e.g., acetonitrile) and an aqueous acid (e.g., HBr or H2SO4) in a reaction vessel.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution or suspension of copper(I) bromide (CuBr) in the same aqueous acid used for diazotization.
-
Cool the CuBr mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen gas evolution should be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate mixture).
-
Mandatory Visualizations
Caption: Potential reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Technical Support Center: Improving Regioselectivity of Reactions with 1-Bromo-8-chloronaphthalene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-bromo-8-chloronaphthalene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this versatile building block. The unique peri-substitution of the bromo and chloro groups on the naphthalene scaffold presents specific challenges and opportunities for achieving high regioselectivity in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Which halogen in this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: In general, the carbon-bromine (C-Br) bond is more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the oxidative addition step in the catalytic cycle. Therefore, reactions are expected to occur preferentially at the C1 position (bromine) over the C8 position (chlorine).
Q2: What is the "peri-effect" and how does it influence reactions with this compound?
A2: The "peri-effect" refers to the steric and electronic interactions between substituents at the 1 and 8 positions of the naphthalene ring system due to their close spatial proximity. This steric hindrance can influence the approach of reagents and catalysts, potentially affecting reaction rates and selectivity. The peri-interaction in this compound can cause out-of-plane distortion of the substituents, which may alter the electronic properties and reactivity of the C-Br and C-Cl bonds.
Q3: Can I achieve selective reaction at the C8-Cl bond in the presence of the C1-Br bond?
A3: Achieving selective reaction at the C8-Cl bond is challenging due to the inherently higher reactivity of the C-Br bond. However, it may be possible under specific conditions. One potential strategy is to first functionalize the C1-Br position and then target the C8-Cl bond in a subsequent step. Alternatively, specialized catalytic systems that show reverse selectivity (Cl over Br) are rare but could theoretically be employed. Research in this area is ongoing, and careful screening of catalysts, ligands, and reaction conditions would be necessary.
Q4: What are common side reactions observed when working with this compound?
A4: Common side reactions include:
-
Homocoupling: Dimerization of the starting material or the coupling partner.
-
Dehalogenation: Reduction of the C-Br or C-Cl bond, leading to the formation of 1-chloronaphthalene or naphthalene.
-
Double reaction: In cases where the initial product of a selective reaction at C1 is more reactive than the starting material, a second coupling at C8 may occur.
-
Low reactivity/no reaction: Due to steric hindrance from the peri-substituents, reactions may be sluggish or fail to proceed under standard conditions.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Strategy |
| Inefficient Oxidative Addition | The steric hindrance from the peri-chloro group may impede the oxidative addition of the palladium catalyst to the C-Br bond. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to enhance the reactivity of the palladium catalyst. |
| Inappropriate Base | The choice of base is critical for activating the boronic acid. For sterically hindered substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective. |
| Poor Solubility | This compound may have limited solubility in certain solvents. Consider using higher boiling point solvents like dioxane, toluene, or DMF to improve solubility and allow for higher reaction temperatures. |
| Catalyst Deactivation | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. Degassing the solvent is also crucial. |
Issue 2: Lack of Regioselectivity in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Strategy |
| High Reaction Temperature or Long Reaction Time | Prolonged heating can provide enough energy to overcome the activation barrier for the reaction at the less reactive C-Cl bond, leading to a mixture of products. Monitor the reaction closely and aim for the shortest reaction time necessary for the desired conversion at the C-Br bond. |
| Highly Reactive Catalyst/Ligand System | A very active catalyst system might not differentiate well between the C-Br and C-Cl bonds. Screen different ligands; sometimes less bulky or less electron-rich ligands can offer better selectivity. |
| Base Strength | The choice of base can influence selectivity. A weaker base might favor the more facile C-Br bond activation. Consider screening bases such as K₂CO₃ in addition to stronger bases like NaOtBu or LHMDS. |
Experimental Protocols
General Protocol for Regioselective Suzuki-Miyaura Coupling at the C1-Position
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., dioxane or toluene). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, 4-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Selectivity Workflow
Caption: A flowchart for troubleshooting and improving the regioselectivity of reactions involving this compound.
Competing Reaction Pathways
Caption: A diagram illustrating the competing oxidative addition pathways at the C-Br and C-Cl bonds of this compound.
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 1-Bromo-8-chloronaphthalene
Welcome to the technical support center for the cross-coupling of 1-bromo-8-chloronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting for the selective functionalization of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the key challenge in the cross-coupling of this compound?
A1: The primary challenge and opportunity with this substrate lies in achieving selective functionalization of the carbon-bromine (C-Br) bond over the more robust carbon-chlorine (C-Cl) bond. The C-Br bond is weaker and therefore more reactive towards oxidative addition by a low-valent metal catalyst, which is the principle upon which selective cross-coupling is based. Careful selection of the catalyst, ligands, and reaction conditions is crucial to ensure high selectivity and prevent unwanted side reactions at the C-Cl position.
Q2: Which types of cross-coupling reactions are most suitable for the selective functionalization of this compound?
A2: Several palladium and nickel-catalyzed cross-coupling reactions are well-suited for the selective C-Br bond functionalization of this compound. These include:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
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Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[1]
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Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[2]
The choice of reaction will depend on the desired final product.
Q3: What are the general considerations for choosing a catalyst system?
A3: For selective C-Br bond activation in the presence of a C-Cl bond, palladium-based catalysts are the most extensively studied and widely used.[3] Nickel-based catalysts are also emerging as a viable and sometimes more cost-effective alternative.[1][4][5] Key components of the catalyst system to consider are:
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often employed to enhance catalyst activity and stability.
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Base: The choice of base is critical and depends on the specific coupling reaction. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).
-
Solvent: Anhydrous, degassed solvents such as toluene, dioxane, THF, or DMF are typically used.
Q4: Can I functionalize the C-Cl bond as well?
A4: Yes, it is possible to perform a sequential cross-coupling. After the more reactive C-Br bond has been functionalized, the C-Cl bond can be targeted under more forcing reaction conditions, often requiring a different catalyst system (e.g., one that is more active for C-Cl bond activation) and higher temperatures.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Strategy |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and stored under an inert atmosphere. If using a Pd(II) precursor, ensure conditions are suitable for in-situ reduction to the active Pd(0) species. Consider using a pre-activated Pd(0) catalyst. |
| Inappropriate Ligand | The chosen ligand may not be suitable for the specific transformation. Screen a panel of ligands, including bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands. |
| Incorrect Base | The base may be too weak to facilitate the catalytic cycle. For Suzuki-Miyaura, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, NaOtBu or K₂CO₃ are common choices.[6] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some cross-coupling reactions, particularly with less reactive partners, require elevated temperatures to proceed efficiently. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Oxygen can lead to catalyst deactivation. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Strategy |
| Dehalogenation (Replacement of Br with H) | Presence of a hydride source (e.g., water, alcohol, or certain bases). | Use anhydrous solvents and reagents. Consider a non-hydridic base. |
| Homocoupling of Coupling Partner | Presence of oxygen or incomplete reduction of Pd(II) to Pd(0). | Ensure rigorous degassing of the reaction mixture. Use a pre-activated Pd(0) catalyst. |
| Reaction at the C-Cl Position | Reaction conditions are too harsh (high temperature, highly active catalyst). | Reduce the reaction temperature. Use a less reactive catalyst system that is more selective for the C-Br bond. |
Catalyst and Condition Comparison Tables
The following tables summarize typical starting conditions for various cross-coupling reactions on aryl bromides, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 85-98 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 90-99 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 80-95 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides [1]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | 80-95 |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 100-120 | 85-98 |
| NiCl₂(dme) | IPr | NaOtBu | Toluene | 25-80 | 75-90 |
Table 3: Sonogashira Coupling of Aryl Bromides [2]
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N/piperidine | THF or DMF | 25-80 | 80-95 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 50-100 | 85-98 |
Detailed Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling of an arylboronic acid at the 1-position of this compound.
Materials:
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This compound
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Arylboronic acid
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Pd(OAc)₂
-
SPhos
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K₃PO₄
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Toluene
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Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).
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Evacuate and backfill the flask with argon three times.
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Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
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Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
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Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol provides a general method for the selective amination at the 1-position of this compound.
Materials:
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This compound
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Primary or secondary amine
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Pd₂(dba)₃
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Xantphos
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NaOtBu
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Anhydrous, degassed toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and NaOtBu (1.4 mmol) to a Schlenk tube.
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Add anhydrous, degassed toluene (5 mL).
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Add this compound (1.0 mmol) and the amine (1.2 mmol).
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Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with ethyl acetate, and wash the combined organic layers with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
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Purify the residue by column chromatography.
Visualizations
Caption: Logical workflow for catalyst selection and optimization in the cross-coupling of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. [PDF] Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes | Semantic Scholar [semanticscholar.org]
- 6. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-8-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 1-bromo-8-chloronaphthalene in experimental settings. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: I am planning a nucleophilic substitution reaction with this compound. Which halogen is more likely to be displaced?
A1: In nucleophilic aromatic substitution reactions, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, the bromine atom at the 1-position is generally a better leaving group and is more likely to be substituted compared to the chlorine atom at the 8-position. This allows for selective functionalization at the 1-position.
Q2: How does the choice of solvent affect the rate of nucleophilic substitution on this compound?
A2: The solvent plays a crucial role in determining the reaction rate by influencing the stability of the transition state and the solubility of the reactants. For a typical bimolecular nucleophilic aromatic substitution (SNAr) reaction, polar aprotic solvents are generally preferred.
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Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF): These solvents are highly recommended as they can solvate the cation of the nucleophile salt while leaving the anionic nucleophile relatively "naked" and more reactive. This leads to a significant acceleration of the reaction rate.
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Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can form hydrogen bonds with the nucleophile, creating a solvent cage around it. This stabilization of the nucleophile decreases its reactivity and, consequently, slows down the reaction rate.
Q3: I am observing very slow or no reaction when using an alcohol as a solvent. What is the likely cause and how can I fix it?
A3: The slow reaction rate is likely due to the use of a polar protic solvent (the alcohol). As mentioned in Q2, these solvents stabilize the nucleophile through hydrogen bonding, reducing its effectiveness.
Troubleshooting:
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Switch to a polar aprotic solvent: The most effective solution is to change the solvent to a polar aprotic one like DMF, DMSO, or acetonitrile.
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Increase the temperature: If changing the solvent is not feasible, increasing the reaction temperature can provide the necessary activation energy to overcome the solvent stabilization effect. However, be mindful of potential side reactions at higher temperatures.
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Use a stronger nucleophile or a phase-transfer catalyst: If applicable to your reaction, a stronger nucleophile may be required to achieve a reasonable reaction rate in a protic solvent. A phase-transfer catalyst can also be employed to facilitate the reaction between a solid or aqueous nucleophile and the organic substrate.
Q4: Can the solvent influence the product distribution if there's a possibility of multiple reaction pathways?
A4: Yes, the solvent can influence the selectivity of a reaction. While specific data for this compound is limited, in general, the polarity and coordinating ability of the solvent can stabilize certain transition states over others, thereby favoring one reaction pathway. For instance, in reactions that can proceed through different mechanisms (e.g., SNAr vs. benzyne formation), the solvent choice can be critical in directing the outcome.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Reaction Yield | 1. Inappropriate solvent choice: Using a polar protic solvent when a polar aprotic solvent is required.2. Poor solubility of reactants: this compound or the nucleophile may not be fully dissolved.[1] | 1. Switch to a recommended polar aprotic solvent (DMF, DMSO, acetonitrile).2. Choose a solvent in which all reactants are fully soluble at the reaction temperature. Gentle heating may be required. |
| Slow Reaction Rate | 1. Solvent stabilization of the nucleophile: Use of a polar protic solvent.2. Insufficient reaction temperature. | 1. As above, switch to a polar aprotic solvent.2. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Unwanted Side Products | 1. Reaction temperature is too high. 2. Solvent participation in the reaction. | 1. Lower the reaction temperature. Consider a more reactive solvent to allow for milder conditions.2. Ensure the chosen solvent is inert under the reaction conditions. |
| Difficulty in Product Isolation/Purification | 1. High-boiling point solvent (e.g., DMSO, DMF) is difficult to remove. | 1. After the reaction, perform an aqueous work-up to extract the product into a lower-boiling organic solvent (e.g., ethyl acetate, dichloromethane). The high-boiling point solvent will remain in the aqueous phase. |
Experimental Protocols
General Protocol for Nucleophilic Substitution of this compound
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Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and the desired nucleophile (1.1 - 1.5 eq) in the chosen anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).
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Inert Atmosphere: If the reactants are sensitive to air or moisture, flush the flask with an inert gas (e.g., nitrogen or argon).
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Reaction Conditions: Heat the reaction mixture to the desired temperature (this will require optimization, typically ranging from 80 °C to 150 °C) and stir vigorously.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing Experimental Workflow
The following diagram illustrates a typical experimental workflow for a nucleophilic substitution reaction involving this compound.
Caption: General workflow for nucleophilic substitution.
References
Technical Support Center: Suzuki Reactions of 1-Bromo-8-chloronaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 1-bromo-8-chloronaphthalene.
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
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Question: My Suzuki coupling reaction with this compound is showing low or no yield. What are the common causes and solutions?
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Answer: Low or no conversion in a Suzuki reaction with this substrate can be attributed to several factors, primarily related to the catalyst system, reaction conditions, and reagent quality.
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Catalyst Inactivity: The active Pd(0) species may not be forming or may have decomposed. Ensure your palladium source and ligands are of high quality. For challenging substrates, consider using pre-formed catalysts or more robust ligand systems like Buchwald ligands (e.g., SPhos, XPhos).
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Inappropriate Base Selection: The base is crucial for activating the boronic acid. For aryl bromides, stronger inorganic bases are often more effective. A screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended. The base should be finely powdered and anhydrous.
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Suboptimal Reaction Temperature: If the reaction is sluggish, a gradual increase in temperature (e.g., to 80-110 °C) may be necessary. Monitor for potential side reactions at higher temperatures.
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Poor Reagent Quality: Ensure the purity of this compound and the boronic acid/ester. Boronic acids can degrade over time, leading to lower yields.
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Inert Atmosphere: Suzuki reactions are sensitive to oxygen, which can deactivate the catalyst. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
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Issue 2: Lack of Chemoselectivity (Reaction at the C-Cl Bond)
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Question: I am observing products resulting from the reaction at the C-Cl bond instead of the desired C-Br bond. How can I improve the chemoselectivity for the C-Br bond?
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Answer: Achieving high chemoselectivity for the C-Br bond over the C-Cl bond is critical. The reactivity of aryl halides in Suzuki coupling generally follows the order: I > Br > OTf >> Cl.[1] To favor the reaction at the more reactive C-Br bond, consider the following:
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Milder Reaction Conditions: Employing lower reaction temperatures and shorter reaction times can enhance selectivity, as the oxidative addition to the C-Br bond is kinetically favored.
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Choice of Catalyst and Ligand: Some catalyst systems may exhibit higher selectivity. Screening different palladium sources and ligands is advisable. Less reactive catalysts might favor the more reactive C-Br bond.
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Careful Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the desired product is formed and before significant reaction at the C-Cl bond occurs.
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Issue 3: Formation of Homocoupling and Protodeboronation Byproducts
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Question: My reaction is producing significant amounts of homocoupling product from the boronic acid and/or protodeboronation of the boronic acid. How can I minimize these side reactions?
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Answer: Homocoupling and protodeboronation are common side reactions in Suzuki couplings.
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Minimizing Homocoupling: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial. Using a pre-activated Pd(0) catalyst can also help.
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Preventing Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. Using anhydrous solvents and reagents can mitigate this. Alternatively, using boronic esters (e.g., pinacol esters) can increase stability. The choice of base can also influence this; sometimes a weaker base or specific conditions are required to avoid this side reaction.
-
Frequently Asked Questions (FAQs)
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Q1: What is the primary role of the base in the Suzuki reaction?
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A1: The base plays a critical role in the transmetalation step of the catalytic cycle. It activates the organoboron compound (boronic acid or ester) to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2][3]
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Q2: Which type of base is generally recommended for Suzuki reactions with aryl bromides like this compound?
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A2: For aryl bromides, inorganic bases are most commonly employed. Stronger bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective, particularly for less reactive substrates. Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are also widely used and can be effective.[4]
-
Q3: Can the choice of solvent affect the outcome of the reaction?
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A3: Yes, the solvent system is crucial. It must be able to solubilize the reagents and catalyst. Common solvents include polar aprotic solvents like dioxane, THF, and DMF, often in combination with water to dissolve the inorganic base. The choice of solvent can influence reaction rates and selectivity.
-
Q4: Is it necessary to use a phosphine ligand in this reaction?
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A4: While some "ligand-free" Suzuki reactions exist, the use of a phosphine ligand is generally recommended to stabilize the palladium catalyst, enhance its reactivity, and promote the desired catalytic cycle. Bulky, electron-rich phosphine ligands are often beneficial for aryl halides.
Data Presentation: Base Selection Summary
The following table summarizes commonly used bases for Suzuki reactions involving aryl bromides and their typical reaction conditions. The effectiveness of a particular base can be substrate-dependent and may require optimization for this compound.
| Base | Typical Concentration (equivalents) | Common Solvents | Typical Temperature (°C) | Notes |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, Toluene/H₂O, DMF | 80 - 110 | A common and effective base for many aryl bromides. |
| Na₂CO₃ | 2.0 - 3.0 | DMF/H₂O, Ethanol/H₂O | 80 - 100 | Another widely used and cost-effective option. |
| K₃PO₄ | 2.0 - 3.0 | Dioxane, Toluene, THF | 80 - 110 | A stronger base, often effective for more challenging couplings. |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, THF | 60 - 100 | A very strong and effective base, good for difficult substrates. |
| KF | 2.0 - 3.0 | THF, Dioxane | Room Temp - 80 | The fluoride ion is thought to play a unique role in activating the boronic acid. |
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound. Note: This is a general procedure and may require optimization.
Protocol 1: General Procedure using K₂CO₃
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
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Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
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Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total volume).
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Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure using K₃PO₄
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).
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Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed toluene (5 mL).
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Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction's progress.
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Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualization
Caption: A flowchart for selecting a suitable base for the Suzuki reaction.
References
Technical Support Center: Removal of Unreacted 1-Bromo-8-chloronaphthalene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 1-bromo-8-chloronaphthalene from product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider for purification?
A: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. It is a relatively nonpolar, solid organic compound.[1] Key properties are summarized below.
Table 1: Physical Properties of this compound | Property | Value | Source | | :--- | :--- | :--- | | Molecular Formula | C₁₀H₆BrCl |[1][2][3] | | Molecular Weight | 241.51 g/mol |[1][3][4] | | Physical State | Colorless to pale yellow or brown solid |[1][5] | | Melting Point | 87-88 °C |[6] | | Boiling Point | 150-160 °C (at 5-6 Torr) |[6] | | Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and 1-chloronaphthalene.[1][7] | | LogP (Octanol/Water) | 4.25 |[4] |
Q2: How do I choose the most suitable purification method for my product mixture?
A: The optimal purification method depends on the physical and chemical properties of your desired product relative to the unreacted this compound. The primary methods are column chromatography and recrystallization. A general workflow for selecting the best method is outlined in the diagram below.
Caption: Workflow for selecting a purification method.
Q3: When is column chromatography the recommended method, and what solvent systems are effective?
A: Column chromatography is the most versatile and common method for separating compounds with different polarities.[8] Since this compound is nonpolar, it will elute quickly with nonpolar solvents. If your product is more polar, a good separation can be achieved.
Table 2: Recommended Eluent Systems for Silica Gel Column Chromatography
| Polarity of Product | Recommended Starting Eluent | Gradient |
|---|---|---|
| Very Nonpolar | Hexane or Petroleum Ether | Very slow increase in Ethyl Acetate or Dichloromethane (e.g., 0% to 2%) |
| Moderately Polar | 98:2 Hexane:Ethyl Acetate | Gradual increase to 90:10 or 80:20 Hexane:Ethyl Acetate |
| Polar | 95:5 Hexane:Ethyl Acetate | Increase polarity as needed to elute the product after the starting material |
Tip: Always perform Thin-Layer Chromatography (TLC) first to determine the optimal solvent system that gives a good separation (ΔRf > 0.2) between your product and the starting material.[8]
Q4: My product and the starting material have very similar Rf values on TLC. What can I do?
A: This is a common challenge. If standard silica gel chromatography with hexane/ethyl acetate systems fails, consider the following troubleshooting steps.
References
- 1. CAS 20816-79-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C10H6BrCl | CID 20331999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 1-bromo-8-chloro-naphthalene 97% | CAS: 20816-79-9 | AChemBlock [achemblock.com]
- 6. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-8-chloronaphthalene and 1,8-dibromonaphthalene for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical step in the synthesis of complex molecular architectures. Halogenated naphthalenes, in particular, serve as versatile building blocks. This guide provides an objective comparison of the reactivity of two such key intermediates: 1-bromo-8-chloronaphthalene and 1,8-dibromonaphthalene. The information presented herein is supported by experimental data to aid in the strategic planning of synthetic routes.
The key distinction between this compound and 1,8-dibromonaphthalene lies in the differing reactivity of the carbon-halogen bonds. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This fundamental difference dictates the chemoselectivity and overall reactivity of these compounds in a variety of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions and metallation.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, respectively. In these reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond means that oxidative addition occurs more readily at the C-Br bond.
This differential reactivity allows for the selective functionalization of this compound, where the C-Br bond can be reacted preferentially while leaving the C-Cl bond intact for subsequent transformations. In contrast, 1,8-dibromonaphthalene offers two reactive sites of the same type, which can lead to double addition or require careful control of reaction conditions to achieve mono-functionalization.
Comparative Data for Suzuki-Miyaura Coupling
| Reactant | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 8-Chloro-1-phenylnaphthalene | ~70 |
| 1,8-Dibromonaphthalene | Phenylboronic acid | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ (aq) | n-Propanol | Reflux | 1 | 1-Bromo-8-phenylnaphthalene | 95 |
Note: The data presented is representative and may vary based on specific reaction conditions and substrate scope.
Reactivity in Grignard Reagent Formation
The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal. Similar to palladium-catalyzed reactions, the ease of Grignard reagent formation is dependent on the carbon-halogen bond strength, following the general trend C-I > C-Br > C-Cl.[1]
For this compound, the C-Br bond is expected to react selectively with magnesium to form the corresponding Grignard reagent, leaving the C-Cl bond untouched. This allows for the synthesis of mono-functionalized naphthalene derivatives.
The preparation of a di-Grignard reagent from 1,8-dibromonaphthalene can be challenging. Discussions among synthetic chemists suggest that the formation of the second Grignard reagent is often sluggish and may require a large excess of magnesium and activation agents.[2] Achieving selective mono-Grignard formation with 1,8-dibromonaphthalene requires careful control of stoichiometry and reaction conditions.
Experimental Protocols
Selective Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 8-chloro-1-phenylnaphthalene via a selective Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
n-Propanol
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and phenylboronic acid (1.05 equiv).
-
Dissolve the reactants in n-propanol.
-
Add an aqueous solution of potassium carbonate (1.20 equiv, 3 M solution).
-
Add the catalyst, palladium(II) acetate (0.003 equiv), and the ligand, tri(o-tolyl)phosphine (0.009 equiv).
-
Heat the reaction mixture to reflux for one hour.
-
After cooling to room temperature, add water to the reaction mixture.
-
Separate the phases and extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by passing it through a short silica plug to remove palladium impurities, followed by distillation to yield the colorless oil product.[3]
Mono-Grignard Reagent Formation from 1,8-Dibromonaphthalene
Objective: To prepare the mono-Grignard reagent of 1,8-dibromonaphthalene for subsequent reactions.
Materials:
-
1,8-Dibromonaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal, as initiator)
-
1,2-Dibromoethane (optional, as initiator)
Procedure:
-
Ensure all glassware is rigorously dried.
-
To a flame-dried round-bottom flask equipped with a condenser and a dropping funnel, add magnesium turnings (1.1 equiv).
-
Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
-
In the dropping funnel, prepare a solution of 1,8-dibromonaphthalene (1.0 equiv) in anhydrous diethyl ether.
-
Add a small portion of the 1,8-dibromonaphthalene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining 1,8-dibromonaphthalene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the mono-Grignard reagent.
-
The resulting Grignard solution can be used directly in the next synthetic step.[1][4]
Visualizing Reaction Pathways and Logic
Conclusion
The choice between this compound and 1,8-dibromonaphthalene as a synthetic precursor depends on the desired final product and synthetic strategy. For sequential, selective functionalization to create unsymmetrical 1,8-disubstituted naphthalenes, this compound is the superior choice due to the inherent reactivity difference between the C-Br and C-Cl bonds. For the synthesis of symmetrical 1,8-disubstituted naphthalenes, 1,8-dibromonaphthalene is a suitable starting material, although careful control of reaction conditions is necessary to achieve mono-functionalization if desired. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific synthetic challenges.
References
A Spectroscopic Comparison of 1-Bromo-8-chloronaphthalene and Other Halonaphthalenes: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of chemical compounds is paramount for identification, purity assessment, and structural elucidation. This guide provides a detailed comparative analysis of the spectroscopic properties of 1-Bromo-8-chloronaphthalene alongside other pertinent halonaphthalenes, supported by experimental data and standardized protocols.
This publication aims to serve as a practical reference for interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data of these compounds. The inclusion of detailed experimental methodologies ensures that the presented data can be reliably reproduced and compared across different laboratory settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound and a selection of other mono- and di-substituted halonaphthalenes. This comparative layout facilitates a quick assessment of the influence of halogen substitution patterns on the spectroscopic signatures.
Table 1: ¹H NMR Spectroscopic Data of Halonaphthalenes (in CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 7.93 (dd, J = 7.6, 1.2 Hz, 1H), 7.82 (dd, J = 8.4, 1.2 Hz, 1H), 7.79 (dd, J = 8.4, 1.2 Hz, 1H), 7.67 (dd, J = 7.6, 1.2 Hz, 1H), 7.37 (t, J = 8.0 Hz, 1H), 7.28 (t, J = 8.0 Hz, 1H)[1][2] |
| 1-Chloronaphthalene | 8.15-8.25 (m, 1H), 7.75-7.90 (m, 1H), 7.40-7.65 (m, 5H) |
| 1-Bromonaphthalene | 8.19 (d, 1H), 7.73 (d, 1H), 7.71 (d, 1H), 7.51 (t, 1H), 7.44 (t, 1H), 7.21 (t, 1H) |
| 1,8-Dibromonaphthalene | 7.92 (d, J = 7.5 Hz, 2H), 7.79 (d, J = 9.0 Hz, 2H), 7.24 (m, 2H)[3] |
Table 2: ¹³C NMR Spectroscopic Data of Halonaphthalenes (in CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | Predicted values based on additivity rules and similar structures would be required. |
| 1-Chloronaphthalene | 134.4, 131.8, 129.8, 128.0, 127.5, 126.8, 126.2, 125.9, 125.4, 121.6 |
| 1-Bromonaphthalene | 134.6, 132.9, 130.3, 128.2, 127.8, 127.4, 126.3, 125.9, 122.9, 122.2[4] |
| 2,3-Dichloronaphthalene | 133.3, 131.0, 128.4, 127.2[5] |
| 1,4-Dichloronaphthalene | 131.8, 131.2, 127.9, 126.5, 123.5[6] |
Table 3: Mass Spectrometry Data of Halonaphthalenes
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 240/242/244 (due to Br and Cl isotopes) | Predicted fragmentation would involve loss of Br, Cl, and HBr/HCl. |
| 1-Chloronaphthalene | 162/164 | 127, 98, 63[7] |
| 1-Bromonaphthalene | 206/208 | 127, 101, 75, 63 |
| 1,2-Dichloronaphthalene | 196/198/200 | 161, 126, 98, 63[8] |
| 2,3-Dibromonaphthalene | 284/286/288 | 205, 126, 63[9] |
Table 4: UV-Vis Spectroscopic Data of Halonaphthalenes (in Ethanol or Cyclohexane)
| Compound | λmax (nm) |
| This compound | Expected to show characteristic aromatic absorptions around 220-230 nm and a weaker, structured band between 260-320 nm. |
| Benzene (for reference) | 184, 204, 256[10] |
| Naphthalene (for reference) | 221, 275, 312 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data. The following sections outline the methodologies for the key analytical techniques discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule, providing detailed structural information.
Instrumentation: A high-resolution Fourier-Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh 5-10 mg of the halonaphthalene sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the NMR tube and ensure the solution is homogeneous by gentle mixing.
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (sufficient to achieve a good signal-to-noise ratio)
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled
-
Pulse Angle: 45-60 degrees
-
Spectral Width: 200-250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
Infrared (IR) Spectroscopy
Objective: To identify the functional groups and molecular vibrations present in the sample.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Solid Samples):
-
KBr Pellet Method:
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.[11]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic transitions within the aromatic system, which are influenced by the nature and position of the halogen substituents.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the halonaphthalene in a UV-transparent solvent (e.g., ethanol or cyclohexane) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a final concentration that results in an absorbance reading between 0.1 and 1.0 AU.[13]
UV-Vis Acquisition Parameters:
-
Wavelength Range: 200-400 nm
-
Scan Speed: Medium
-
Blank: The spectrum of the pure solvent should be recorded as a baseline and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.
Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) for separation of mixtures.
GC-MS Experimental Conditions for Halonaphthalenes:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program:
-
Initial temperature: 80-100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
Injector Temperature: 250-280 °C
-
Transfer Line Temperature: 280-300 °C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a halonaphthalene compound.
Caption: A logical workflow for the spectroscopic analysis of halonaphthalenes.
This comprehensive guide provides a foundational understanding of the spectroscopic characteristics of this compound in comparison to other halonaphthalenes. By utilizing the provided data tables, detailed experimental protocols, and the logical workflow, researchers can confidently approach the analysis and characterization of these important chemical entities.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 3. 1,8-Dibromonaphthalene | 17135-74-9 [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,3-Dichloronaphthalene | C10H6Cl2 | CID 16312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Dichloronaphthalene | C10H6Cl2 | CID 15769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Chloronaphthalene | C10H7Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Naphthalene, 1,2-dichloro- [webbook.nist.gov]
- 9. 2,3-Dibromonaphthalene [webbook.nist.gov]
- 10. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. benchchem.com [benchchem.com]
Unlocking Synthetic Versatility: The Advantages of 1-Bromo-8-chloronaphthalene in Modern Chemistry
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to successful molecular design and synthesis. Among the diverse array of dihalonaphthalenes, 1-Bromo-8-chloronaphthalene emerges as a uniquely advantageous scaffold, offering superior control in sequential chemical transformations. This guide provides an objective comparison of its performance against other dihalonaphthalenes, supported by experimental data, to illuminate its potential in crafting complex molecules for pharmaceutical and materials science applications.
The primary advantage of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond is inherently weaker and more susceptible to oxidative addition by palladium catalysts than the more robust carbon-chlorine (C-Cl) bond. This reactivity difference is a cornerstone of modern cross-coupling chemistry, enabling chemists to perform regioselective functionalization of the naphthalene core.
The Power of Sequential Cross-Coupling
The well-established reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, follows the order: I > Br > Cl > F.[1] This principle dictates that the C-Br bond at the 1-position of this compound will react preferentially, leaving the C-Cl bond at the 8-position intact for a subsequent, distinct transformation. This sequential approach is invaluable for the construction of complex, unsymmetrical molecules, a feat that is challenging to achieve with homodihalogenated naphthalenes like 1,8-dibromonaphthalene or 1,8-dichloronaphthalene in a single, controlled step.
While direct comparative studies of 1,8-dihalonaphthalenes under identical conditions are not extensively documented in a single source, the established principles of C-X bond reactivity allow for a clear performance expectation.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
To illustrate the synthetic utility of this compound, this section outlines its expected performance in three common and powerful cross-coupling reactions, in comparison to its dibromo and dichloro analogues.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. The greater reactivity of the C-Br bond allows for the selective coupling at the 1-position of this compound under conditions that would not affect the C-Cl bond.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the C-Br bond of this compound will readily react, enabling the introduction of an alkyne moiety at the 1-position while preserving the 8-chloro substituent for further functionalization.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The higher reactivity of the C-Br bond ensures that the initial coupling occurs selectively at the 1-position of the naphthalene ring.
| Reaction | Dihalonaphthalene | Expected Outcome |
| Suzuki Coupling | This compound | Selective mono-arylation at the 1-position under standard conditions. Di-arylation is possible with a different boronic acid under more forcing conditions. |
| 1,8-Dibromonaphthalene | Mono- and di-arylation mixtures are common, often with a preference for the di-substituted product, making selective mono-arylation challenging. | |
| 1,8-Dichloronaphthalene | Generally low reactivity, requiring harsh conditions and specialized catalysts, making selective mono-arylation difficult to control. | |
| Sonogashira Coupling | This compound | Selective mono-alkynylation at the 1-position is readily achievable. |
| 1,8-Dibromonaphthalene | Risk of di-alkynylation and homo-coupling of the alkyne (Glaser coupling), complicating selective synthesis. | |
| 1,8-Dichloronaphthalene | Very low reactivity, often leading to poor yields or requiring high catalyst loading and temperature. | |
| Heck Reaction | This compound | Selective mono-vinylation at the 1-position. |
| 1,8-Dibromonaphthalene | Potential for a mixture of mono- and di-vinylated products. | |
| 1,8-Dichloronaphthalene | Generally poor substrate for the Heck reaction under standard conditions. |
Application in Drug Discovery: The Synthesis of KRAS Inhibitors
A prominent application of this compound is in the synthesis of targeted cancer therapeutics, particularly inhibitors of the KRAS G12C mutant protein. The KRAS protein is a key molecular switch in cell signaling, and the G12C mutation leads to its constitutive activation, driving tumor growth. This uncontrolled signaling primarily proceeds through the MAPK/ERK and PI3K/AKT pathways.
The synthesis of many KRAS G12C inhibitors, such as Sotorasib and Adagrasib, often involves a core structure that can be derived from this compound. The ability to sequentially introduce different functionalities at the 1 and 8 positions is critical for building the complex, three-dimensional architecture required for potent and selective inhibition.
Experimental Protocols
The following provides a detailed methodology for a key experiment that highlights the selective reactivity of this compound.
Selective Suzuki-Miyaura Coupling of this compound
This protocol describes the selective coupling of an arylboronic acid at the 1-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol (8 mL) and degassed water (2 mL).
-
Degassing: Purge the flask with an inert gas (argon or nitrogen) for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate (15 mL each).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 1-aryl-8-chloronaphthalene product.
Conclusion
This compound stands out as a superior building block for the synthesis of complex, unsymmetrical naphthalenes. Its key advantage—the differential reactivity of its C-Br and C-Cl bonds—provides chemists with a powerful tool for regioselective, sequential functionalization. This level of control is difficult to achieve with other dihalonaphthalenes, making this compound an invaluable asset in the fields of drug discovery and materials science. The ability to precisely construct molecular architectures, as exemplified in the synthesis of KRAS inhibitors, underscores its importance in advancing modern chemical synthesis.
References
A Comparative Analysis of the Reaction Kinetics of 1-Bromo-8-chloronaphthalene and 1-Bromonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reactivity of both 1-bromonaphthalene and 1-bromo-8-chloronaphthalene is primarily dictated by the nature of the carbon-halogen bonds and the steric environment of the naphthalene core. In general, the Carbon-Bromine (C-Br) bond is weaker and thus more reactive than the Carbon-Chlorine (C-Cl) bond in reactions where the cleavage of this bond is rate-determining, such as the oxidative addition step in Suzuki-Miyaura coupling.[1]
The distinguishing feature of this compound is the presence of a chlorine atom at the peri-position relative to the bromine atom. This peri-substitution introduces significant steric hindrance around the C1-position, which can be expected to decrease the rate of reactions where a bulky nucleophile or catalytic complex needs to approach the reaction center.
Comparative Reactivity Analysis
The following table summarizes the expected relative reactivity of the two compounds in key reaction types and the primary factors influencing their kinetics.
| Reaction Type | 1-Bromonaphthalene | This compound | Key Influencing Factors |
| Suzuki-Miyaura Coupling | Higher Reactivity | Lower Reactivity | Electronic Effects: The C-Br bond is inherently more reactive than the C-Cl bond in the rate-determining oxidative addition step.[1] Steric Effects: The peri-chloro group in this compound creates significant steric hindrance, impeding the approach of the palladium catalyst. |
| Nucleophilic Aromatic Substitution (SNAr) | Generally Lower Reactivity | Potentially Higher Reactivity (at the C-Br bond) | Electronic Effects: The electronegative chlorine atom in this compound can act as an electron-withdrawing group, activating the naphthalene ring towards nucleophilic attack. Leaving Group Ability: Bromide is generally a better leaving group than chloride. Steric Effects: The peri-chloro group can sterically hinder the approach of the nucleophile to the C1 position, potentially favoring attack at the C8 position if conditions allow. |
Experimental Protocols
The following are generalized experimental protocols for conducting kinetic studies on the Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions of halonaphthalenes. These can be adapted for a direct comparative study of 1-bromonaphthalene and this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol is based on standard procedures for palladium-catalyzed cross-coupling reactions.[2][3][4][5]
Materials:
-
1-Bromonaphthalene or this compound (Aryl Halide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Internal standard for GC or HPLC analysis
Procedure:
-
To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent (10 mL) and the palladium catalyst (0.02-0.05 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by taking aliquots at regular time intervals and quenching them with water.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using an internal standard to determine the concentration of the starting material and product over time.
-
Calculate the initial reaction rate from the plot of concentration versus time.
Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol is a general procedure for studying the kinetics of SNAr reactions.
Materials:
-
1-Bromonaphthalene or this compound
-
Nucleophile (e.g., sodium methoxide, piperidine)
-
Solvent (e.g., DMSO, DMF)
-
Internal standard for GC or HPLC analysis
Procedure:
-
Prepare a stock solution of the halonaphthalene and the nucleophile in the chosen solvent.
-
In a thermostated reaction vessel, mix the solutions to initiate the reaction.
-
Monitor the reaction by withdrawing aliquots at specific time points.
-
Quench the reaction in the aliquots (e.g., by rapid cooling or addition of an acid).
-
Analyze the quenched samples by GC or HPLC with an internal standard to quantify the disappearance of the starting material and the formation of the product.
-
Determine the rate constant by plotting the natural logarithm of the reactant concentration against time for a pseudo-first-order reaction, or by using appropriate integrated rate laws for other reaction orders.
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step.
References
A Comparative Guide to Purity Analysis of Synthesized 1-Bromo-8-chloronaphthalene by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of synthesized 1-Bromo-8-chloronaphthalene. Detailed experimental protocols and supporting data are presented to assist in selecting the most suitable analytical method for your research and development needs.
Introduction
This compound is a halogenated aromatic compound with applications in organic synthesis and materials science.[1] Its purity is critical for ensuring the desired reactivity and preventing the introduction of unwanted side products in subsequent reactions. The synthesis of this compound, commonly achieved through the Sandmeyer reaction of 8-chloronaphthalen-1-amine, may result in impurities such as the starting material, isomers, and di-substituted byproducts.[2][3] Therefore, robust analytical methods are required to accurately assess its purity.
This guide compares the utility of reversed-phase HPLC, a widely used technique for non-volatile and thermally labile compounds, with GC-MS, a powerful method for the analysis of volatile and semi-volatile substances.[4][5][6][7][8]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This proposed method is based on common practices for the analysis of aromatic hydrocarbons.[9]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization based on the specific column and instrument.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 10 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is adapted from established procedures for the analysis of halogenated naphthalenes.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Capillary column suitable for semi-volatile aromatic compounds (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane or hexane.
Experimental Workflow
Caption: Experimental workflow for the purity analysis of this compound by HPLC and GC-MS.
Data Presentation and Comparison
The following tables summarize the expected performance characteristics of HPLC and GC-MS for the purity analysis of this compound.
Table 1: Comparison of Analytical Techniques
| Parameter | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Analyte Suitability | Well-suited for non-volatile and thermally labile compounds.[5][7] | Ideal for volatile and thermally stable compounds.[5][7] |
| Primary Output | Chromatogram with peaks representing separated components. Purity is determined by the relative area of the main peak. | Total ion chromatogram and mass spectrum for each peak. Allows for both quantification and identification of impurities. |
| Sensitivity | Generally in the parts-per-million (ppm) range with a UV detector.[4] | Can reach parts-per-billion (ppb) levels, offering higher sensitivity.[4] |
| Specificity | Retention time is the primary identifier, which can be ambiguous. | Mass spectra provide structural information, leading to more confident impurity identification. |
| Sample Preparation | Simple dissolution in the mobile phase.[4] | Dissolution in a volatile solvent. Derivatization may be needed for non-volatile impurities, though not expected for the primary analytes in this case.[4] |
| Analysis Time | Typically longer run times compared to GC for similar resolutions.[8] | Often faster analysis times for volatile compounds.[4] |
| Cost | Generally lower initial instrument cost and operational costs. | Higher initial instrument cost, but potentially lower solvent consumption.[4][8] |
Table 2: Expected Purity Analysis Results (Hypothetical Data)
| Analytical Method | Main Peak Retention Time/Elution Time | Purity of this compound (%) | Identified Impurities |
| HPLC | ~8.5 min | 98.5 | Unidentified peak at ~4.2 min (likely more polar), Unidentified peak at ~6.1 min |
| GC-MS | ~15.2 min | 98.6 | 8-chloronaphthalen-1-amine (starting material) at ~12.8 min, Isomer of this compound at ~15.5 min |
Discussion
HPLC offers a straightforward and robust method for determining the purity of this compound. Its primary advantage lies in its simplicity and wide applicability for compounds that are not readily volatilized. The main limitation is the lack of definitive identification of impurities based solely on retention time. Co-elution of impurities with the main peak is also a possibility that needs to be considered and addressed during method validation.
GC-MS provides a more powerful analytical tool for this specific application. Not only can it quantify the purity, but the mass spectrometric detector allows for the identification of potential impurities by comparing their mass spectra to libraries or by interpretation of fragmentation patterns. This is particularly useful for understanding the synthetic process and identifying byproducts. Given that this compound is a semi-volatile compound, it is well-suited for GC analysis.
Conclusion
For routine quality control where the primary goal is to determine the percentage purity of this compound and the impurity profile is well-established, HPLC is a cost-effective and reliable choice.
For in-depth analysis, impurity profiling, and troubleshooting of the synthesis, GC-MS is the superior method due to its higher sensitivity and specificity, enabling the confident identification of unknown impurities.
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis, including the need for impurity identification, the available instrumentation, and cost considerations. For comprehensive characterization, employing both techniques can provide complementary information.
References
- 1. CAS 20816-79-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. eureka.patsnap.com [eureka.patsnap.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. jordilabs.com [jordilabs.com]
Unraveling the Molecular Architecture: A Comparative Guide to the Structural Validation of 1-Bromo-8-chloronaphthalene
While direct X-ray crystallographic data for 1-bromo-8-chloronaphthalene remains elusive in public databases, a comprehensive understanding of its molecular structure can be inferred through comparative analysis with closely related dihalogenated naphthalenes. This guide presents a comparative overview of the structural features of 1,8-dihalonaphthalenes, outlines the experimental protocol for X-ray crystallography, and provides a framework for the definitive validation of the this compound structure.
For researchers, scientists, and professionals in drug development, precise knowledge of a molecule's three-dimensional arrangement is paramount for understanding its reactivity, intermolecular interactions, and biological activity. X-ray crystallography stands as the gold standard for providing unambiguous structural proof. This guide will delve into the available crystallographic data for analogous compounds and detail the necessary steps to obtain and validate the crystal structure of this compound.
Comparative Crystallographic Data of 1,8-Dihalonaphthalenes
To anticipate the structural parameters of this compound, we can examine the crystallographic data of its symmetric analogs: 1,8-dichloronaphthalene, 1,8-dibromonaphthalene, and 1,8-diiodonaphthalene. The peri-substitution pattern in these molecules leads to significant steric strain, which influences bond lengths and angles around the naphthalene core.
| Parameter | This compound | 1,8-Dichloronaphthalene | 1,8-Dibromonaphthalene | 1,8-Diiodonaphthalene |
| Crystal System | Data Not Available | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | Data Not Available | P2₁/c | P2₁/c | Pca2₁ |
| C-C Bond Lengths (Å) | Predicted: ~1.36-1.42 | ~1.36-1.42 | ~1.36-1.43 | ~1.35-1.43 |
| C-Cl Bond Length (Å) | Predicted: ~1.74 | ~1.74 | - | - |
| C-Br Bond Length (Å) | Predicted: ~1.90 | - | ~1.90 | - |
| C-I Bond Length (Å) | - | - | - | ~2.10[1] |
| C(1)-C(8) Distance (Å) | Predicted: ~2.5-2.6 | ~2.55 | ~2.56 | ~2.58 |
| C(1)-C(9)-C(8) Angle (°) | Predicted: ~120-122 | ~121.5 | ~121.8 | ~122.5 |
| Halogen-C-C Angle (°) | Predicted: ~118-122 | ~119-121 | ~119-122 | ~118-121 |
Note: Predicted values for this compound are based on trends observed in the analogous structures and computational models. Direct experimental data is required for confirmation.
Experimental Protocol for X-ray Crystallography
The definitive structural validation of this compound requires single-crystal X-ray diffraction analysis. The general workflow for this process is outlined below.
I. Synthesis and Crystallization
-
Synthesis: this compound can be synthesized from 8-chloronaphthalen-1-amine via a Sandmeyer-type reaction. The starting amine is treated with a diazotizing agent (e.g., sodium nitrite in the presence of an acid) followed by the introduction of a copper(I) bromide solution to yield the desired product.[2]
-
Purification: The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., petroleum ether) to obtain high-purity crystals.[2]
-
Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture. Common techniques include solvent layering and vapor diffusion.
II. Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
X-ray Diffraction: The crystal is placed in a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[3]
-
Data Processing: The intensities and positions of the diffracted spots are measured and processed to yield a set of structure factors.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[3]
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
The logical workflow for validating the structure of this compound through X-ray crystallography is depicted in the following diagram.
Experimental Workflow for Structural Validation.
Logical Framework for Structure Validation
The process of validating a chemical structure using X-ray crystallography follows a clear logical progression, starting from the hypothesis of the molecular formula and connectivity, and culminating in a refined three-dimensional model.
Logical Flow of X-ray Structure Validation.
References
Comparative study of different synthetic routes to 1-Bromo-8-chloronaphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of documented synthetic routes to 1-bromo-8-chloronaphthalene, a key intermediate in the development of pharmaceuticals and materials science.[1][2][3] The methodologies presented are supported by experimental data to facilitate informed decisions in process development and scale-up.
Overview of Synthetic Strategies
The primary and most well-documented method for the synthesis of this compound is the Sandmeyer reaction, starting from 8-chloronaphthalen-1-amine.[1][4][5] This approach involves the diazotization of the amino group followed by a copper(I) bromide-mediated substitution. Variations in the reaction conditions, particularly the scale and purification methods, have been reported, leading to differences in overall yield and purity.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data from two reported experimental protocols for the synthesis of this compound from 8-chloronaphthalen-1-amine.
| Parameter | Route 1 | Route 2 |
| Starting Material | 8-chloronaphthalen-1-amine | 8-chloronaphthalen-1-amine |
| Scale (Starting Material) | 57 g (320 mmol) | 20.2 g (114 mmol) |
| Key Reagents | NaNO₂, CuBr, TsOH·H₂O | NaNO₂, CuBr, TsOH·H₂O |
| Solvent | Acetonitrile (MeCN), Water | Acetonitrile (MeCN), Water |
| Reaction Temperature | -5 °C to 25 °C | -5 °C to Room Temperature |
| Reaction Time | 12 hours | 12 hours |
| Yield | 72% | 63% |
| Purity | 99% | Not explicitly stated |
| Purification Method | Column Chromatography (SiO₂, Petroleum ether) | Column Chromatography (SiO₂, 3-5% EtOAc/petroleum ether) |
Experimental Protocols
Route 1: High-Yield Synthesis
This protocol describes a larger-scale synthesis with a reported yield of 72%.[1][4][5]
Procedure: To a solution of 8-chloronaphthalen-1-amine (57 g, 320 mmol, 1 eq) and p-toluenesulfonic acid monohydrate (TsOH·H₂O) (219 g, 1.16 mol, 3.6 eq) in acetonitrile (1000 mL), a solution of sodium nitrite (NaNO₂) (39.8 g, 577 mmol, 1.8 eq) and copper(I) bromide (CuBr) (138 g, 963 mmol, 3 eq) in water (120 mL) was added at -5 °C. The reaction mixture was then stirred at 25 °C for 12 hours. Following the reaction, a saturated solution of sodium sulfite (Na₂SO₃) (100 mL) was added, and the mixture was stirred for 15 minutes. The product was extracted with ethyl acetate (3 x 1000 mL). The combined organic layers were washed with brine (500 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting residue was purified by column chromatography on silica gel using petroleum ether as the eluent to afford this compound (56 g, 229 mmol) as a white solid with 99% purity.[1][4][5]
Route 2: Alternative Workup Procedure
This protocol outlines a smaller-scale synthesis with a slightly different workup procedure, resulting in a 63% yield.[1]
Procedure: To a solution of 8-chloronaphthalen-1-amine (20.2 g, 114 mmol, 1 equiv) and p-toluenesulfonic acid monohydrate (TsOH·H₂O) (77.9 g, 409 mmol, 3.6 equiv) in acetonitrile (360 mL) at -5 °C, sodium nitrite (NaNO₂) (14.12 g, 205 mmol, 1.8 equiv) was added, followed by a solution of copper(I) bromide (CuBr) (10.4 mL, 341 mmol, 3 equiv) in water (48 mL). The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. A saturated aqueous solution of sodium sulfite (Na₂SO₃) (200 mL) was then added, and the mixture was stirred for 30 minutes. The organic solvents were removed under reduced pressure. The aqueous phase was extracted with ethyl acetate (3 x 80 mL). The combined organic phases were washed with saturated aqueous sodium chloride (80 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue was purified by silica gel column chromatography using a gradient of 3% to 5% ethyl acetate in petroleum ether to yield this compound (17.2 g) as a white solid.[1]
Synthetic Pathway Diagrams
The following diagrams illustrate the logical flow of the synthetic routes described.
Caption: Comparative workflow for the synthesis of this compound.
Comparison and Conclusion
Both presented routes employ the same fundamental chemical transformation, a Sandmeyer reaction, to convert 8-chloronaphthalen-1-amine to this compound. The primary differences lie in the reaction scale and the specifics of the workup and purification procedures.
Route 1, conducted on a larger scale, demonstrates a higher reported yield (72%) and explicitly states a high purity (99%).[1][4][5] The purification is achieved using petroleum ether as the eluent in column chromatography.
Route 2, performed on a smaller scale, results in a lower yield (63%).[1] The purification for this method utilizes a mixed solvent system (ethyl acetate/petroleum ether) for column chromatography.
For researchers and drug development professionals, the choice between these routes may depend on the desired scale of the synthesis and the required level of purity. Route 1 appears to be more efficient for larger quantities, while the methodology of Route 2 provides an alternative purification strategy that may be suitable for specific laboratory setups or for achieving separation from different impurities. Both protocols provide a solid foundation for the synthesis of this important chemical intermediate.
References
Performance Benchmarking of Naphthalene-Derived OLEDs for Advanced Display Technologies
A comparative analysis of OLEDs incorporating emitters derived from naphthalene precursors, such as 1-Bromo-8-chloronaphthalene, reveals their significant potential in achieving high-efficiency and high-purity blue emission crucial for next-generation displays. This guide provides an objective comparison of their performance with alternative emitter technologies, supported by experimental data, detailed protocols, and workflow visualizations.
Researchers in organic electronics are in a continuous quest for stable and efficient blue Organic Light-Emitting Diodes (OLEDs), a key component for full-color displays and solid-state lighting. Materials derived from naphthalene are emerging as a promising class of emitters. This guide focuses on the performance of naphthalene-embedded multi-resonance emitters, specifically SNA and SNB, which can be synthesized from precursors like this compound, and benchmarks them against other prominent blue emitter technologies.
Comparative Performance of Blue OLED Emitters
The performance of OLEDs is critically dependent on the emitter material used in the emissive layer. Key metrics for evaluation include the External Quantum Efficiency (EQE), which measures the percentage of electrons injected into the device that result in emitted photons, and the CIE 1931 color coordinates, which define the perceived color of the emitted light. The following table summarizes the performance of naphthalene-derived emitters and compares them with notable alternative blue emitters.
| Emitter Type | Emitter Name | Host Material | Max. EQE (%) | CIE Coordinates (x, y) | Reference |
| Naphthalene-Derived (MR) | SNA | DPEPO | 7.2 | Not Specified | [1][2] |
| Naphthalene-Derived (MR) | SNB | DPEPO | 7.9 | Not Specified | [1][2] |
| Naphthalene-Derived (Sensitized) | SNA | DPEPO | 29.3 | Not Specified | [1][2] |
| Naphthalene-Derived (Sensitized) | SNB | DPEPO | 29.1 | Not Specified | [1][2] |
| TADF | DMOC-DPS | DPEPO | 4.0 | (0.18, 0.23) | [3] |
| TADF | DMOC-DPS | mCP | 2.6 | (0.21, 0.29) | [3] |
| Anthracene Derivative | CBZDPA | - | 4.5 | (0.17, 0.17) | [4] |
| Anthracene Derivative | OXDDPA | - | 4.0 | (0.16, 0.18) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are the protocols for the synthesis of a naphthalene-based emitter and the fabrication of a corresponding OLED device.
Synthesis of Naphthalene-Embedded Multi-Resonance Emitters (SNA/SNB)
The synthesis of multi-resonance emitters like SNA and SNB involves a multi-step process that can plausibly start from functionalized naphthalene precursors such as this compound. The general synthetic strategy involves the construction of a rigid N-B-O framework fused with the naphthalene moiety. While the exact starting material in the cited literature is not this compound, the synthesis of the dibromo-naphthalene intermediates often follows pathways from such precursors.
A representative final step in the synthesis is a one-pot borylation reaction:
-
Reactant Preparation: In a glovebox, a solution of the diarylamine-naphthalene precursor is prepared in an anhydrous solvent like toluene.
-
Lithiation: The solution is cooled to -78 °C, and an organolithium reagent (e.g., n-butyllithium) is added dropwise to perform a selective lithiation. The reaction is stirred at this temperature for several hours.
-
Borylation: A boron trihalide (e.g., boron tribromide) is then added slowly to the reaction mixture.
-
Ring Closure: The mixture is allowed to warm to room temperature and stirred for an extended period (typically overnight) to facilitate the ring-closing reaction, forming the final multi-resonance framework.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final high-purity emitter.
Fabrication of a Doped OLED Device
The following protocol describes the fabrication of a multi-layer OLED using a host-dopant system in the emissive layer.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Layer Deposition: All organic layers and the cathode are deposited by thermal evaporation in a high-vacuum chamber (< 10-6 Torr).
-
Hole Injection Layer (HIL): A 10 nm layer of HAT-CN is deposited.
-
Hole Transport Layer (HTL): A 30 nm layer of TAPC is deposited.
-
Emissive Layer (EML): A 20 nm layer of the host material (e.g., DPEPO) doped with the naphthalene-derived emitter (e.g., SNA or SNB) at a specific concentration (e.g., 10 wt%) is co-deposited.
-
Electron Transport Layer (ETL): A 40 nm layer of B3PYMPM is deposited.
-
Electron Injection Layer (EIL): A 1 nm layer of lithium fluoride (LiF) is deposited.
-
-
Cathode Deposition: A 100 nm layer of aluminum (Al) is deposited as the cathode.
-
Encapsulation: The fabricated device is encapsulated using a UV-curable epoxy resin and a glass lid to protect it from atmospheric moisture and oxygen.
Visualizing the Workflow and Underlying Principles
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the logical relationships in OLED technology.
References
- 1. scite.ai [scite.ai]
- 2. Naphthalene-Embedded Multi-Resonance Emitters Enabling Efficient Narrow Emissive Blue OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High efficiency non-dopant blue organic light-emitting diodes based on anthracene-based fluorophores with molecular design of charge transport and red-shifted emission proof - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
The Evolving Landscape of KRas Inhibition: A Comparative Guide to Inhibitors Synthesized from 1-Bromo-8-chloronaphthalene
For decades, the KRas oncogene was considered an "undruggable" target in cancer therapy. However, the recent development of covalent inhibitors targeting specific KRas mutations has marked a paradigm shift in precision oncology. A key building block in the synthesis of some of these groundbreaking inhibitors is 1-Bromo-8-chloronaphthalene. This guide provides a comparative overview of KRas inhibitors synthesized from this crucial precursor, with a focus on their efficacy, underlying mechanisms, and the experimental data supporting their development.
The discovery of a cryptic pocket on the surface of the KRas protein has enabled the design of inhibitors that can covalently bind to a mutated cysteine residue, locking the protein in an inactive state. One of the most prominent examples of a KRas G12C inhibitor synthesized using this compound is Adagrasib (MRTX849). The 8-chloro-1-naphthyl group of Adagrasib plays a crucial role in its binding affinity by occupying a hydrophobic pocket on the KRas protein.
While Adagrasib stands as a clinically approved benchmark, the exploration of other inhibitors derived from this compound is an active area of research. This guide will delve into the available data on Adagrasib and its analogs, providing a framework for researchers and drug development professionals to understand the structure-activity relationships and the potential for developing next-generation KRas inhibitors.
Comparative Efficacy of KRas Inhibitors
The following table summarizes the available efficacy data for KRas inhibitors synthesized from this compound. At present, publicly available, detailed efficacy data for distinct analogs synthesized from this precursor is limited primarily to Adagrasib. However, patent literature suggests the exploration of a broader chemical space.
| Inhibitor | Target | In Vitro Potency (IC50) | Cellular Activity | In Vivo Efficacy |
| Adagrasib (MRTX849) | KRas G12C | ~10 nM (Biochemical Assay) | Potent inhibition of KRas signaling pathways in G12C mutant cell lines. | Significant tumor regression in patient-derived xenograft models and clinical activity in NSCLC patients.[1][2][3] |
| Naphthyl-substituted Analogs (General) | KRas G12C | Data not publicly available for specific analogs. | Claimed inhibitory activity in patent literature. | Data not publicly available. |
Note: The efficacy data for "Naphthyl-substituted Analogs" is based on general claims in patent literature (e.g., WO2020101736A1) and lacks specific quantitative values for direct comparison.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of KRas inhibitors.
Biochemical KRas Inhibitor Potency Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescent tracer from the ATP pocket of the KRas protein.
Materials:
-
KRas G12C protein
-
Eu-anti-tag antibody
-
Fluorescent kinase tracer
-
Test compounds
-
Assay buffer
Procedure:
-
Prepare a dilution series of the test compound.
-
In a microplate, combine the KRas G12C protein, Eu-anti-tag antibody, and the test compound.
-
Incubate the mixture to allow for compound binding.
-
Add the fluorescent kinase tracer to the wells.
-
Incubate to allow the tracer to bind to the unbound KRas protein.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The decrease in the FRET signal is proportional to the amount of tracer displaced by the test compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to cause a 50% reduction in the FRET signal.
Cellular Assay for KRas Signaling Inhibition (e.g., Western Blot for p-ERK)
This assay assesses the ability of an inhibitor to block the downstream signaling cascade of KRas in cancer cells.
Materials:
-
KRas G12C mutant cancer cell line (e.g., NCI-H358)
-
Cell lysis buffer
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed KRas G12C mutant cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the KRas inhibitor for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK, which indicates the level of pathway inhibition.
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of a KRas inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
KRas G12C mutant cancer cells
-
Test inhibitor formulation
-
Vehicle control
Procedure:
-
Subcutaneously implant KRas G12C mutant cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the KRas inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Compare the tumor growth between the treated and control groups to determine the in vivo efficacy of the inhibitor.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the development and evaluation of KRas inhibitors.
Caption: The KRas signaling pathway and the mechanism of action of G12C inhibitors.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-8-chloronaphthalene: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1-Bromo-8-chloronaphthalene, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This compound is classified as an irritant and can be harmful if swallowed, in contact with skin, or inhaled.[1] Proper disposal is critical to mitigate risks and prevent environmental contamination.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment should be worn at all times during handling and disposal.
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | H315: Causes skin irritation[2] | Chemical-impermeable gloves |
| Eye Irritation | H319: Causes serious eye irritation[2] | Face protection/safety goggles |
| Respiratory Irritation | H335: May cause respiratory irritation[2] | Use only in a well-ventilated area or under a chemical fume hood |
| Acute Oral Toxicity | H302: Harmful if swallowed[1] | Standard laboratory PPE |
| Acute Dermal Toxicity | H312: Harmful in contact with skin[1] | Chemical-impermeable gloves, lab coat |
| Acute Inhalation Toxicity | H332: Harmful if inhaled[1] | Respiratory protection if ventilation is inadequate |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to use a licensed waste carrier.[2] Do not dispose of this chemical down the drain or into the environment.[2]
1. Waste Collection and Storage:
- Segregation: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.
- Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., irritant).
- Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Keep it away from incompatible materials.
2. Arrange for Professional Disposal:
- Contact a Licensed Waste Carrier: Engage a certified hazardous waste disposal company to handle the collection, transportation, and final disposal of the this compound waste.
- Provide Information: Furnish the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the hazards and can handle the waste appropriately.
3. Spill and Contamination Cleanup:
- Personnel: Spill response should only be carried out by trained personnel.[2]
- Ventilation: Ensure adequate ventilation.[2]
- Containment: In case of a spill, prevent the material from entering drains or waterways.[2]
- Cleanup: Carefully collect the spilled material using an appropriate absorbent if it is in liquid form. If it is a solid, sweep it up carefully, avoiding dust formation.[2] Place all contaminated materials into the designated hazardous waste container.
- Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1-Bromo-8-chloronaphthalene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Bromo-8-chloronaphthalene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 20816-79-9
-
Molecular Formula: C₁₀H₆BrCl[1]
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated aromatic hydrocarbon that poses several health risks. Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Potential Hazards:
Summary of Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause serious eye damage.[2][4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or burns.[2][4] |
| Respiratory | Work in a certified chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges. For emergencies or high concentrations, a self-contained breathing apparatus (SCBA) is required. | Minimizes the inhalation of vapors, dust, or aerosols, which can cause respiratory tract irritation.[2][4] |
2. Standard Operating Procedure for Handling
Follow these step-by-step instructions for the safe handling of this compound from preparation to cleanup.
Experimental Workflow Diagram
Caption: Procedural workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Clear the work area of any unnecessary items.
-
Place all necessary equipment, including a designated waste container, inside the fume hood.
-
Don the required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Perform all manipulations of this compound within the chemical fume hood.
-
As it is a solid, be mindful of creating dust.[1][2] Carefully weigh and transfer the chemical using appropriate tools to minimize dust generation.
-
Keep the container tightly closed when not in use.[2]
-
Maintain the fume hood sash at the lowest possible height that still allows for safe and comfortable work.
-
-
Storage:
3. Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][5]
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[2][5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[5]
4. Waste Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Disposal Workflow Diagram
Caption: Step-by-step process for the proper disposal of halogenated waste.
Disposal Guidelines:
-
Segregation: Halogenated organic waste must be collected separately from all other waste streams.[4]
-
Labeling: Use a designated, properly labeled hazardous waste container. The label should clearly indicate "Halogenated Organic Waste" and list the chemical constituents.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.
-
Rinsate: Solvent used to rinse contaminated glassware should be collected as halogenated hazardous waste.[4]
-
Regulations: Adhere strictly to your institution's and local environmental regulations for hazardous waste disposal.[4] Do not discharge into drains or the environment.[2]
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
